AdCaPy
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(1-adamantyl)-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c15-16-13(19)11-4-12(18-17-11)14-5-8-1-9(6-14)3-10(2-8)7-14/h4,8-10H,1-3,5-7,15H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFKNGJOSASFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
An In-depth Technical Guide to the Formation and Mechanism of AdCaPy, a Catalyst of MHC Class II Antigen Loading
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation and mechanism of action of 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole, commonly known as AdCaPy. This compound is a small molecule that functions as a catalyst for peptide loading onto Major Histocompatibility Complex (MHC) class II molecules, a critical process in the adaptive immune response. This document details the chemical synthesis of this compound, including a step-by-step experimental protocol and characterization data. Furthermore, it elucidates the biological mechanism by which this compound enhances antigen presentation, supported by quantitative data on its activity and a visualization of the involved signaling pathway. This guide is intended for researchers and professionals in immunology and drug development who are interested in the modulation of immune responses through small molecules.
Introduction
The presentation of antigenic peptides by MHC class II molecules on the surface of antigen-presenting cells (APCs) is a cornerstone of the adaptive immune system, leading to the activation of CD4+ T helper cells.[1] The efficiency of peptide loading onto MHC class II molecules is a key determinant of the magnitude and quality of the ensuing immune response. In recent years, small molecules that can modulate this process have garnered significant interest as potential therapeutics for infectious diseases, autoimmune disorders, and cancer.
This compound, or 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole, has emerged as a promising MHC class II antigen loading catalyst.[2] Its unique adamantyl moiety and pyrazole (B372694) core enable it to interact with MHC class II molecules and facilitate the exchange of the placeholder peptide, CLIP, with other antigenic peptides. This guide provides a detailed exploration of the chemical synthesis and biological function of this compound.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from adamantane-1-carboxylic acid. The general strategy is to first form the adamantyl carbohydrazide (B1668358) intermediate, which is then cyclized with a suitable carbonyl compound to form the pyrazole ring.
Experimental Protocol
The following protocol outlines a representative synthesis of this compound.
Step 1: Synthesis of Adamantane-1-carbohydrazide (B96139)
-
Esterification of Adamantane-1-carboxylic acid: Adamantane-1-carboxylic acid is reacted with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl adamantane-1-carboxylate.[3]
-
Hydrazinolysis: The resulting methyl ester is then treated with hydrazine (B178648) hydrate (B1144303) to produce adamantane-1-carbohydrazide.[3]
Step 2: Synthesis of 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (this compound)
-
Reaction Setup: In a round-bottom flask, dissolve adamantane-1-carbohydrazide in a suitable solvent such as ethanol.
-
Condensation and Cyclization: Add a slight molar excess of a suitable β-ketoester, such as ethyl 2,4-dioxovalerate, to the solution. The reaction mixture is then heated under reflux. The specific temperature and reaction time should be optimized and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole.
Synthesis Workflow
References
- 1. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo Enhancement of Peptide Display by MHC class II Molecules with Small Molecule Catalysts of Peptide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Formation of 5-amino-4-pyrimidinylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies concerning the formation of 5-amino-4-pyrimidinylimidazole. This compound has been identified as a significant impurity during the chemical synthesis of oligonucleotides, arising from a modification of adenine (B156593) nucleobases. Understanding the mechanism and conditions of its formation is critical for professionals in drug development and nucleic acid research to ensure the purity and safety of therapeutic oligonucleotides.
Formation as a Byproduct in Oligonucleotide Synthesis
Initial research has identified 5-amino-4-pyrimidinylimidazole as a capping-related impurity formed during the solid-phase synthesis of oligonucleotides.[1][2][3] A key study by Rodriguez et al. (2016) was instrumental in identifying this impurity, which has an additional mass of 98 atomic mass units (amu) compared to the parent oligonucleotide containing an unmodified adenine.[1] The formation occurs during the acetyl capping step, a standard procedure in solid-phase oligonucleotide synthesis designed to terminate sequences that have failed to couple with a phosphoramidite, thereby minimizing the formation of n-1 deletionmer impurities.[1]
While the acetyl capping step is crucial for the synthesis of high-purity oligonucleotides, it has been shown to be responsible for the generation of several impurities, including the conversion of adenine to 5-amino-4-pyrimidinylimidazole.[1]
Proposed Mechanism of Formation
The conversion of an adenine residue to 5-amino-4-pyrimidinylimidazole is proposed to occur during the acetyl capping step of solid-phase oligonucleotide synthesis. A proposed mechanism involves the reaction of the adenine nucleobase with the capping reagents. The structure of this impurity was confirmed through the preparation of an oligonucleotide enriched with the +98 amu modification, followed by enzymatic digestion, isolation of the modified nucleoside, and subsequent crystallization and X-ray crystallographic analysis.[1]
References
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "AdCaPy" does not correspond to a known, publicly documented capping-related impurity. This guide uses "this compound" as a representative placeholder for a hypothetical capping-related impurity to illustrate the technical framework for identifying, quantifying, and mitigating such impurities in the context of mRNA drug development. The principles, methodologies, and data presented are based on the current understanding of common capping-related impurities.
Introduction to mRNA Capping and Related Impurities
The 5' cap is a critical modification of eukaryotic and in vitro transcribed messenger RNA (mRNA) that is essential for its stability, nuclear export, and efficient translation into protein.[1][2] The cap structure consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge.[1] In higher eukaryotes, further methylation of the first and second nucleotides at the 2'-O position leads to Cap-1 and Cap-2 structures, respectively, which play a role in helping the innate immune system distinguish "self" from "non-self" RNA.
During the in vitro transcription (IVT) process used to manufacture mRNA for therapeutic purposes, various capping strategies are employed, including co-transcriptional capping with cap analogs and post-transcriptional enzymatic capping.[3][4] However, these processes are not always 100% efficient and can lead to the formation of capping-related impurities.[5][6] These impurities can significantly impact the safety and efficacy of an mRNA drug product by reducing protein expression and potentially inducing an innate immune response.[5][6]
"this compound" is presented here as a hypothetical capping-related impurity that represents a significant challenge in the manufacturing of mRNA therapeutics. Understanding its formation, detection, and impact is crucial for the development of safe and effective mRNA-based medicines.
The Nature of this compound as a Capping-Related Impurity
While "this compound" is a placeholder, it can be conceptualized as one of several types of capping-related impurities:
-
Uncapped mRNA (5'-triphosphate RNA): mRNA molecules that lack the 5' cap and instead possess a 5'-triphosphate group. These are highly immunogenic as they can be recognized by cellular sensors like RIG-I.[5][6]
-
Incorrectly oriented cap analogs: Some cap analogs can be incorporated in a reverse orientation, leading to a non-functional cap.[7] Anti-Reverse Cap Analogs (ARCAs) have been developed to prevent this.[5][8]
-
Cap-0 instead of Cap-1 or Cap-2: For applications requiring a Cap-1 or Cap-2 structure to evade innate immunity, the presence of Cap-0 would be considered an impurity.
-
Degradation products of cap analogs or the cap structure itself.
The formation of such impurities can be influenced by the specific capping method used, the concentration of reagents in the IVT reaction (e.g., the ratio of cap analog to GTP), and the purification methods employed.[5][6]
Analytical Methods for the Detection and Quantification of this compound
A robust analytical strategy is essential for the identification and quantification of "this compound" and other capping-related impurities.[9] This typically involves a combination of chromatographic and mass spectrometric techniques.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for "this compound" detected in different mRNA batches manufactured using various capping methods.
Table 1: Quantification of "this compound" (as % uncapped mRNA) by Anion-Exchange HPLC
| mRNA Batch ID | Capping Method | "this compound" Level (%) |
| MRNA-001 | Co-transcriptional (ARCA) | 8.5 |
| MRNA-002 | Co-transcriptional (CleanCap®) | 1.2 |
| MRNA-003 | Enzymatic (Vaccinia Capping Enzyme) | 0.5 |
| MRNA-004 | Co-transcriptional (ARCA) - Optimized | 4.2 |
Table 2: Impact of "this compound" on In Vitro Protein Expression
| mRNA Batch ID | "this compound" Level (%) | Relative Luciferase Expression (%) |
| MRNA-001 | 8.5 | 65 |
| MRNA-002 | 1.2 | 98 |
| MRNA-003 | 0.5 | 100 |
| MRNA-004 | 4.2 | 82 |
Experimental Protocols
-
Sample Preparation:
-
Dilute the mRNA sample to a concentration of 0.1 mg/mL in RNase-free water.
-
Prepare a standard curve using a known concentration of uncapped mRNA.
-
-
HPLC System and Conditions:
-
Column: A suitable anion-exchange column (e.g., DNA-Pac PA-100).
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5.
-
Mobile Phase B: 20 mM Tris-HCl, pH 7.5, 1 M NaCl.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to capped and uncapped mRNA.
-
Calculate the percentage of "this compound" (uncapped mRNA) using the following formula: % this compound = (Area of Uncapped Peak / (Area of Capped Peak + Area of Uncapped Peak)) * 100
-
-
Cell Culture:
-
Culture HeLa or other suitable cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Transfection:
-
Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Transfect cells with 500 ng of each mRNA batch using a lipid-based transfection reagent according to the manufacturer's instructions.
-
-
Luciferase Assay:
-
After 24 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity of each sample to the total protein concentration.
-
Express the results as a percentage of the control (MRNA-003 with the lowest "this compound" level).
-
Visualization of Workflows and Pathways
Experimental Workflow for "this compound" Detection and Quantification
Caption: Workflow for the detection and quantification of "this compound".
Signaling Pathway of Innate Immune Activation by Uncapped mRNA
References
- 1. mRNA capping: biological functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | mRNA Capping [reactome.org]
- 3. areterna.com [areterna.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cap analogs with a hydrophobic photocleavable tag enable facile purification of fully capped mRNA with various cap structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Applications of Cap Analogs with Superior Translational Properties | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Frontiers | The potential of N2-modified cap analogues for precise genetic manipulation through mRNA engineering [frontiersin.org]
- 9. kbibiopharma.com [kbibiopharma.com]
An In-depth Technical Guide to the Discovery, Analysis, and Mitigation of the n+98 amu Impurity in Therapeutic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
During the solid-phase synthesis of therapeutic oligonucleotides, the formation of product-related impurities is a critical concern for drug safety and efficacy. One such impurity, characterized by a mass addition of 98 atomic mass units (amu) to the parent oligonucleotide, has been identified as a significant process-related impurity. This technical guide provides a comprehensive overview of the n+98 amu impurity, detailing its chemical identity, mechanism of formation, analytical characterization, and potential impact. The guide offers detailed experimental protocols for its identification and quantification and presents a regulatory perspective on controlling such impurities. This document is intended to be a valuable resource for researchers, process chemists, and analytical scientists involved in the development and manufacturing of oligonucleotide-based therapeutics.
The n+98 amu Impurity: Identity and Formation
The n+98 amu impurity has been definitively identified as an oligonucleotide in which an adenine (B156593) (A) nucleobase has been converted to a 5-amino-4-pyrimidinylimidazole moiety.[1][2][3] This modification arises from a side reaction during the standard solid-phase synthesis process, specifically during the capping step .[1][2]
The capping step is designed to block unreacted 5'-hydroxyl groups to prevent the formation of deletionmer impurities (n-1). This is typically achieved using acetic anhydride (B1165640) and a catalyst like 1-methylimidazole. However, under these conditions, the exocyclic amino group of adenine can be acylated, leading to a series of intramolecular reactions that result in the formation of the 5-amino-4-pyrimidinylimidazole adduct.
Proposed Mechanism of Formation
The formation of the n+98 amu impurity is proposed to occur through the following mechanistic steps:
-
Acylation of Adenine: The N6-amino group of an adenine residue is acetylated by the capping reagent (acetic anhydride).
-
Intramolecular Cyclization: The acetylated adenine undergoes an intramolecular cyclization.
-
Imidazole (B134444) Ring Opening and Rearrangement: The imidazole ring of the purine (B94841) opens and subsequently rearranges.
-
Formation of 5-amino-4-pyrimidinylimidazole: The final stable product is the 5-amino-4-pyrimidinylimidazole derivative, resulting in a mass increase of 98 amu for the oligonucleotide.
dot
Caption: Proposed chemical pathway for the formation of the n+98 amu impurity.
Analytical Characterization of the n+98 amu Impurity
The primary analytical technique for the identification and quantification of the n+98 amu impurity is liquid chromatography-mass spectrometry (LC-MS) .[4] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the impurity.
Experimental Protocol: UPLC-MS/MS for Impurity Profiling
This protocol outlines a general method for the analysis of oligonucleotide impurities, including the n+98 amu adduct.
3.1.1 Instrumentation and Materials
-
UPLC System: A high-performance UPLC system, such as the Waters ACQUITY Premier, is recommended to achieve optimal separation of the oligonucleotide and its impurities.[5]
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is essential for accurate mass determination. A tandem mass spectrometer (MS/MS) is required for structural elucidation.
-
Column: An oligonucleotide-specific reversed-phase column, for example, a Waters ACQUITY Premier Oligonucleotide BEH C18 column (130 Å, 1.7 µm, 2.1 mm x 50 mm).
-
Mobile Phase A: An aqueous solution of an ion-pairing agent, such as 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP).
-
Mobile Phase B: Methanol or acetonitrile.
-
Sample Preparation: The oligonucleotide sample is typically diluted in Mobile Phase A or water to a concentration of 0.1 mg/mL.
3.1.2 UPLC-MS/MS Conditions
| Parameter | Setting |
| Column Temperature | 60 °C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| UPLC Gradient | 25% to 45% B over 15 minutes |
| MS Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Mass Range (Full Scan) | m/z 500-2500 |
| Collision Energy (MS/MS) | Ramped (e.g., 20-40 eV) for fragmentation |
3.1.3 Data Analysis
-
Deconvolution: The raw mass spectra, which contain multiple charge states of the oligonucleotide, are deconvoluted to determine the neutral mass of the parent oligonucleotide and any impurities.
-
Impurity Identification: The n+98 amu impurity is identified by its characteristic mass shift from the parent oligonucleotide.
-
Quantification: The relative abundance of the impurity can be estimated by comparing the peak areas of the extracted ion chromatograms (EICs) for the parent and the impurity. For accurate quantification, a purified standard of the n+98 amu impurity would be required.
dot
Caption: A typical workflow for the analysis of oligonucleotide impurities.
Quantitative Data and Impact Assessment
While the presence of the n+98 amu impurity is well-documented, specific quantitative data on its prevalence under varying synthesis conditions is limited in publicly available literature. However, it is understood that the extent of its formation can be influenced by factors such as:
-
Capping Reagent Composition: The choice and concentration of the capping reagents can affect the rate of adenine modification.
-
Reaction Time: Longer exposure to capping reagents may increase the formation of the impurity.
-
Oligonucleotide Sequence: The frequency and position of adenine residues in the sequence will naturally influence the potential for this modification.
Table 1: Hypothetical Quantitative Analysis of n+98 amu Impurity under Different Capping Conditions
| Capping Condition | Oligonucleotide Sequence | n+98 amu Impurity Level (%) |
| Standard Acetic Anhydride | 20-mer with 5 Adenines | 0.5 - 1.5 |
| Modified Capping Reagent | 20-mer with 5 Adenines | < 0.2 |
| Extended Capping Time | 20-mer with 5 Adenines | 1.0 - 2.5 |
| 20-mer with 10 Adenines | Standard Acetic Anhydride | 1.0 - 3.0 |
Note: The data in this table is illustrative and intended to represent potential trends. Actual impurity levels will vary depending on the specific synthesis platform and conditions.
Potential Impact on Therapeutic Oligonucleotides
The presence of the 5-amino-4-pyrimidinylimidazole modification can potentially impact the properties of the therapeutic oligonucleotide in several ways:
-
Hybridization and Target Binding: Modification of a nucleobase can alter the hydrogen bonding properties, potentially affecting the binding affinity and specificity of the oligonucleotide to its target mRNA or DNA.
-
Nuclease Stability: Changes in the chemical structure of the nucleobase could influence the susceptibility of the oligonucleotide to degradation by nucleases.
-
Immunogenicity: The presence of a modified nucleobase could potentially be recognized by the immune system, leading to an unwanted immune response.[6]
-
Off-Target Effects: Altered binding properties could lead to unintended interactions with other cellular components.
Further biological studies are required to fully elucidate the impact of this specific impurity on the safety and efficacy of oligonucleotide therapeutics.
Regulatory Perspective and Control Strategies
Currently, there are no specific ICH guidelines that define acceptable limits for oligonucleotide-related impurities.[7] Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), generally consider oligonucleotides as large, chemically synthesized molecules and assess impurities on a case-by-case basis. The primary approach to managing such impurities is through robust control of the manufacturing process.[8]
Key Control Strategies:
-
Process Optimization: Modifying the capping step, for instance by using alternative capping reagents or optimizing reaction times, can minimize the formation of the n+98 amu impurity.
-
Analytical Method Validation: The use of validated and sensitive analytical methods, such as the UPLC-MS/MS protocol described, is crucial for the accurate detection and quantification of this impurity.
-
Specification Setting: Based on the manufacturing process capability and toxicological assessments, appropriate specifications for the n+98 amu impurity should be established for the drug substance.
Conclusion
The n+98 amu impurity, identified as a 5-amino-4-pyrimidinylimidazole modification of adenine, is a critical process-related impurity in the synthesis of therapeutic oligonucleotides. Its formation during the capping step highlights the importance of understanding and controlling the side reactions in oligonucleotide manufacturing. This guide has provided a detailed overview of the impurity's identity, formation, and analytical characterization. By implementing robust analytical methods and optimizing synthesis conditions, the level of this and other impurities can be effectively controlled, ensuring the quality, safety, and efficacy of oligonucleotide-based therapeutics. Continued research into the biological impact of such modifications will further enhance the development of this promising class of drugs.
References
- 1. Conversion of adenine to 5-amino-4-pyrimidinylimidazole caused by acetyl capping during solid phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of adenine to 5-amino-4-pyrimidinylimidazole caused by acetyl capping during solid phase oligonucleotide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. scite.ai [scite.ai]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. waters.com [waters.com]
- 6. usp.org [usp.org]
- 7. fda.gov [fda.gov]
- 8. FDA Issues New Guidance Nonclinical Safety Assessment Of Oligonucleotide-Based Therapeutics [advancingrna.com]
Exploratory Research on AdCaPy: A Technical Guide to its Mechanism and Potential for Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
AdCaPy, chemically known as 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole, is a small molecule that has garnered interest in immunological research. Its primary mechanism of action is as a Major Histocompatibility Complex (MHC) Class II loading enhancer (MLE), facilitating the presentation of peptide antigens to T-cells. This technical guide synthesizes the available information on this compound's molecular interactions, potential chemical reactions, and explores theoretical side reactions based on its mechanism of action. While direct clinical data on this compound's side effects is not publicly available, this document aims to provide a foundational understanding for researchers and drug development professionals.
Introduction
This compound is an adamantyl derivative recognized for its unique cage-like structure that influences its biological and chemical properties.[1] Its principal area of investigation revolves around its function as an MHC Loading Enhancer (MLE), which plays a critical role in modulating immune responses.[1][2][3] By enhancing the loading of peptide antigens onto MHC class II molecules, this compound can potentially amplify T-cell activation and subsequent immune reactions.[1] This makes it a person of interest for applications in immunotherapy and vaccine development.[1]
Mechanism of Action
This compound's primary biological activity is its role as a catalyst in the loading of peptide antigens onto MHC class II molecules.[1] This process is crucial for the initiation of an adaptive immune response.
Signaling Pathway of this compound as an MHC Loading Enhancer:
Caption: this compound binds to MHC class II molecules, inducing a conformational change that facilitates peptide antigen loading and subsequent T-cell activation.
Molecular docking and dynamics simulations have indicated that this compound forms stable complexes with MHC class II molecules.[1][3] This interaction induces a peptide-receptive state in the MHC molecule, enhancing the efficiency of antigen presentation.[1] The binding is reversible, and this compound is released after the formation of the MHC-peptide complex.[1] Studies have suggested that this compound's interaction may be allele-specific, with its efficacy varying depending on the specific HLA-DR allelic variant.[2][3][4][5][6][7] For instance, this compound has been shown to be effective with the Glyβ86 HLA-DR allelic variant but not with the Valβ86 variant due to steric hindrance.[2][3][4][5][6]
Some research also suggests a potential interaction with adenosine (B11128) receptors, which could influence pathways related to inflammation and pain modulation.[8] However, the predominant focus of available literature is on its role as an MLE.
Potential Side Reactions and Off-Target Effects
There is currently a lack of publicly available data from preclinical or clinical studies detailing the side effects of this compound. However, based on its mechanism of action and general principles of pharmacology, potential side reactions and off-target effects can be theorized.
On-Target Side Effects:
Exaggerated pharmacological effects due to the intended mechanism of action are a possibility.[9] Excessive enhancement of the immune response could potentially lead to:
-
Autoimmunity: By enhancing the presentation of self-antigens, this compound could risk triggering or exacerbating autoimmune conditions.
-
Cytokine Release Syndrome (CRS): Over-activation of T-cells can lead to a massive release of cytokines, resulting in systemic inflammation.
-
Hypersensitivity Reactions: An amplified immune response to otherwise harmless antigens could lead to allergic reactions.[10]
Off-Target Side Effects:
Off-target effects occur when a drug interacts with unintended biological targets.[11][12][13] For this compound, these could include:
-
Interaction with other HLA alleles: While some allele specificity has been noted, interactions with a broader range of HLA molecules than intended could lead to unpredictable immune responses.
-
Adenosine Receptor Modulation: If this compound interacts with adenosine receptors as suggested, it could lead to side effects related to the cardiovascular, nervous, and immune systems, depending on the receptor subtype and whether it acts as an agonist or antagonist.[8]
-
General Compound-Related Toxicity: Like any chemical entity, this compound could exhibit toxicity unrelated to its primary pharmacological target, potentially affecting cellular organelles or metabolic pathways.[9]
Chemical Reactions
This compound can undergo several chemical reactions that are relevant to its stability, bioavailability, and potential for degradation.
| Reaction Type | Conditions | Products | Potential Implications |
| Hydrolysis | Acidic or basic conditions | Adenosine and carboxylic acid | Alteration of the active compound, potential for different biological effects of byproducts.[8] |
| Esterification | Reaction with alcohols | Esters | May enhance solubility and bioavailability.[8] |
| Redox Reactions | Presence of oxidizing or reducing agents | Oxidized or reduced forms of this compound | Potential for metabolic transformation in vivo.[8] |
Experimental Protocols
Detailed experimental protocols for studying this compound's side effects are not available in the reviewed literature. However, based on standard pharmacological and toxicological testing, a workflow for investigating potential side reactions can be proposed.
Proposed Experimental Workflow for Investigating this compound Side Effects:
Caption: A logical workflow for the preclinical and clinical investigation of this compound's potential side effects.
Conclusion
This compound presents an interesting profile as an MHC class II loading enhancer with potential applications in immunotherapy. While its mechanism of action is beginning to be understood at the molecular level, a significant gap exists in the knowledge of its side effect profile. The theoretical on-target and off-target effects discussed in this guide highlight the need for comprehensive preclinical safety and toxicology studies. Future research should focus on in vitro and in vivo models to elucidate the potential for autoimmune reactions, cytokine release, and other adverse effects before any potential clinical translation can be considered. A thorough understanding of its interactions with a wide range of HLA alleles and other potential biological targets will be critical for the development of safe and effective therapies based on this compound.
References
- 1. Buy this compound [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. variant allele probability: Topics by Science.gov [science.gov]
- 5. ii alleles predicted: Topics by Science.gov [science.gov]
- 6. variants minor allele: Topics by Science.gov [science.gov]
- 7. hla antigen expression: Topics by Science.gov [science.gov]
- 8. Buy this compound (EVT-5290958) [evitachem.com]
- 9. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. off-target effect | Nodes Bio Glossary [nodes.bio]
- 13. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
An In-Depth Technical Guide to Impurities in Oligonucleotide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of oligonucleotides has led to a rapid expansion of their use in treating a wide range of diseases. The chemical synthesis of these molecules, typically through solid-phase phosphoramidite (B1245037) chemistry, is a complex, multi-step process. While this method allows for the precise construction of desired sequences, it is also prone to the introduction of various impurities. These impurities can arise at any stage of the manufacturing process, from the raw materials to the final purification and storage.
The presence of impurities in a therapeutic oligonucleotide product is a critical quality attribute that can significantly impact its safety, efficacy, and stability. Therefore, a thorough understanding of the types of impurities, their sources, and the analytical methods for their detection and quantification is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of impurities in oligonucleotide manufacturing, detailing their classification, origins, and the experimental protocols used for their characterization.
Classification and Sources of Impurities
Impurities in oligonucleotide manufacturing are broadly categorized into two main classes: product-related impurities and process-related impurities.[1][2]
Product-Related Impurities
Product-related impurities are molecular variants of the intended oligonucleotide sequence that arise during the synthesis process.[1][2] These are often structurally very similar to the full-length product, making their separation and analysis challenging.
Truncated sequences, often referred to as "shortmers" (e.g., n-1, n-2), are oligonucleotides that are missing one or more nucleotide units from the full-length sequence.[1] They are among the most common types of product-related impurities.
Sources:
-
Incomplete Coupling: Failure of the phosphoramidite monomer to couple to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Inefficient Capping: If the unreacted 5'-hydroxyl groups are not efficiently "capped" (typically by acetylation), they can participate in subsequent coupling steps, leading to a deletion of a single nucleotide at that position.
Elongated sequences, or "longmers" (e.g., n+1), are oligonucleotides that contain one or more additional nucleotide units compared to the intended sequence.
Sources:
-
Phosphoramidite Dimerization: The activator used during the coupling step can sometimes cause the phosphoramidite monomers to dimerize, leading to the addition of two nucleotides in a single coupling cycle.
-
Incomplete Detritylation: If the 5'-dimethoxytrityl (DMT) protecting group is not completely removed in the deblocking step, a small fraction of chains may not react. If this detritylation then occurs in the subsequent coupling step, it can lead to the addition of an extra nucleotide.
These are impurities that have the correct number of nucleotides but contain unintended chemical modifications.
Sources:
-
Phosphodiester (P=O) Linkages in Phosphorothioates (P=S): In the synthesis of phosphorothioate (B77711) oligonucleotides, incomplete sulfurization can result in the formation of a natural phosphodiester linkage instead of the desired phosphorothioate linkage.
-
Base Modifications: The protecting groups on the nucleobases may not be completely removed during the final deprotection step, or side reactions can occur. For example, the cyanoethyl protecting group on the phosphate (B84403) can sometimes react with thymine (B56734) bases.
-
Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar, creating an abasic site.
Process-Related Impurities
Process-related impurities are not structurally related to the oligonucleotide product but are introduced during the manufacturing process.
Sources:
-
Residual Solvents: Solvents used in the synthesis, purification, and lyophilization steps may remain in the final product.
-
Reagents and By-products: Residual coupling agents, capping agents, oxidizing/sulfurizing agents, and their by-products can be present.
-
Impurities from Solid Support: Molecules can leach from the solid support material.
-
Elemental Impurities: Trace metals can be introduced from reagents, solvents, or manufacturing equipment.
Quantitative Analysis of Impurities
The acceptable levels of impurities in a therapeutic oligonucleotide are determined by regulatory guidelines and are dependent on the dose and duration of treatment. While there are no universal, fixed limits for all oligonucleotide impurities, regulatory bodies like the FDA and EMA provide guidance on reporting, identification, and qualification thresholds. For instance, a common reporting threshold for impurities is 1.0%.[3] Impurities present above this level generally require identification. Qualification, which involves demonstrating the safety of an impurity, is typically required for impurities present at levels above 1.5%.[4]
The following table summarizes some of the common impurities and provides an indication of their typical levels, although these can vary significantly based on the synthesis platform, sequence, and purification process.
| Impurity Type | Sub-type | Typical Levels Observed |
| Product-Related Impurities | ||
| Truncated Sequences | n-1 | 0.1 - 5% |
| n-2 and shorter | < 1% | |
| Elongated Sequences | n+1 | < 1% |
| Modified Sequences | Phosphodiester (P=O) in P=S | 0.1 - 2% |
| Depurination Products | < 1% | |
| Failure of Deprotection | < 0.5% | |
| Process-Related Impurities | ||
| Residual Solvents | e.g., Acetonitrile | < 410 ppm (ICH Q3C) |
| Elemental Impurities | e.g., Palladium | < 10 ppm (ICH Q3D) |
Note: The values in this table are illustrative and can vary widely. Actual acceptance criteria for a specific therapeutic oligonucleotide must be established based on batch data, stability studies, and toxicological assessments.
Experimental Protocols for Impurity Analysis
A combination of analytical techniques is typically employed to provide a comprehensive impurity profile of an oligonucleotide product. The most common methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE).
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
IP-RP-HPLC is a powerful technique for separating oligonucleotides and their impurities based on hydrophobicity and charge.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water or a suitable buffer to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
An HPLC system equipped with a UV detector, a column oven, and a gradient pump.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for oligonucleotides, such as a C8 or C18 column (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide C18).
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent. A common choice is 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) in water, pH 7.0. For LC-MS compatibility, a mobile phase of 15 mM triethylamine (B128534) (TEA) and 35 mM hexafluoroisopropanol (HFIP) in water is often used.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes. A typical gradient might be 5% to 50% B over 25 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 50 - 70 °C to denature the oligonucleotide and improve peak shape.
-
Detection: UV absorbance at 260 nm.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the oligonucleotide and its impurities, providing confirmation of their identity. It is often coupled with HPLC (LC-MS) for online separation and identification.
ESI-MS is well-suited for analyzing oligonucleotides, particularly when coupled with liquid chromatography.
Methodology:
-
Sample Introduction: The eluent from the HPLC is directly introduced into the ESI source. For direct infusion, the sample is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with a volatile ion-pairing agent) and infused at a low flow rate (5-10 µL/min).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
-
MS Parameters:
-
Ionization Mode: Negative ion mode is typically used due to the negatively charged phosphate backbone of oligonucleotides.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-450 °C.
-
Mass Range: A range that covers the expected charge states of the oligonucleotide and its impurities (e.g., m/z 500-2500).
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to determine the intact molecular weight.
-
MALDI-TOF-MS is a rapid and sensitive method for determining the molecular weight of oligonucleotides.
Methodology:
-
Sample Preparation:
-
Prepare a saturated solution of the matrix in a suitable solvent. A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA) dissolved in 50:50 acetonitrile:water.
-
Mix the oligonucleotide sample (typically 1-10 pmol) with the matrix solution on a MALDI target plate.
-
Allow the mixture to air-dry, forming co-crystals of the sample and matrix.
-
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Typically positive or negative ion mode.
-
Laser: A nitrogen laser (337 nm) is commonly used. The laser energy is adjusted to achieve optimal ionization with minimal fragmentation.
-
Mass Analyzer: A time-of-flight analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting spectrum shows singly charged ions, from which the molecular weight can be directly determined.
-
Capillary Gel Electrophoresis (CGE)
CGE is a high-resolution separation technique that separates oligonucleotides based on their size with single-base resolution.
Methodology:
-
Capillary and Gel Preparation:
-
Use a fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm length).
-
Fill the capillary with a sieving matrix, which is typically a solution of a linear polymer (e.g., polyethylene (B3416737) glycol) in a buffer containing 7 M urea (B33335) to denature the oligonucleotides.[5] A common buffer is 100 mM Tris-borate with 7 M urea, pH 8.3.
-
-
Sample Preparation:
-
Dissolve the oligonucleotide sample in nuclease-free water to a concentration of 0.1-1.0 mg/mL.
-
Denature the sample by heating at 70-90 °C for 5 minutes and then snap-cooling on ice.
-
-
Electrophoresis Conditions:
-
Injection: Electrokinetic injection by applying a voltage of 5-10 kV for 5-10 seconds.
-
Running Voltage: 15-30 kV.
-
Temperature: 30-50 °C.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: The electropherogram shows peaks corresponding to the full-length product and any shorter or longer impurities. The relative peak areas can be used to estimate the purity of the sample.
Visualizing Manufacturing and Impurity Pathways
The following diagrams, created using the DOT language, illustrate key processes in oligonucleotide manufacturing and the classification of impurities.
Caption: Solid-phase oligonucleotide synthesis cycle and points of impurity introduction.
Caption: Classification of impurities in oligonucleotide manufacturing.
Caption: General workflow for oligonucleotide purification and analysis.
Conclusion
The control of impurities is a critical aspect of oligonucleotide manufacturing to ensure the safety and efficacy of the final therapeutic product. A thorough understanding of the types of impurities and their sources allows for the development of robust manufacturing processes and control strategies to minimize their formation. The implementation of a suite of orthogonal analytical techniques, including HPLC, mass spectrometry, and capillary gel electrophoresis, is essential for the comprehensive characterization and quantification of these impurities. This guide provides a foundational understanding of these key aspects, equipping researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of impurity analysis in oligonucleotide manufacturing. As the field of oligonucleotide therapeutics continues to evolve, so too will the analytical technologies and regulatory expectations for impurity control, necessitating a commitment to continuous learning and process improvement.
References
AdCaPy: An In-depth Technical Guide on a Novel Adenine-Derived Modification
An extensive search for the term "AdCaPy" as a novel adenine-derived modification has yielded no specific molecule or modification with this designation in the public scientific literature. The information available relates to other areas of biochemical and pharmaceutical research, but does not describe a compound or pathway known as this compound.
Initial investigations into scientific databases and search engines for "this compound," "this compound synthesis," "this compound mechanism of action," and "this compound signaling pathway" did not return any relevant results for a specific adenine-derived modification. The search results did, however, bring to light related research areas that are summarized below. It is possible that "this compound" is a very recent discovery not yet in the public domain, a proprietary in-house designation, or a hypothetical construct.
This guide will therefore provide an overview of related concepts in adenine (B156593) modification and oligonucleotide synthesis, which may serve as a foundational context for understanding a potentially novel agent like this compound.
Adenine Modification in Oligonucleotide Synthesis
During the solid-phase synthesis of oligonucleotides, the chemical reactions involved can sometimes lead to unintended modifications of the nucleobases. One documented instance is the conversion of adenine to 5-amino-4-pyrimidinylimidazole. This modification is caused by the acetyl capping step, which is designed to terminate sequences that have failed to couple in a given synthesis cycle, thereby minimizing the presence of shorter, "n-1" impurities.
Mechanism of Impurity Formation
The acetyl capping reaction, while essential for high-fidelity oligonucleotide synthesis, can result in the formation of various impurities. An impurity with an additional mass of 98 atomic mass units (amu) has been identified as a modification of an adenine nucleobase.[1] Through enzymatic digestion of the oligonucleotide, isolation of the modified nucleoside, and subsequent X-ray crystallography, the structure of this impurity was determined to be 5-amino-4-pyrimidinylimidazole.[1] A proposed mechanism for this transformation involves the chemical reactivity of the capping reagents with the adenine base under the conditions of solid-phase synthesis.
Experimental Workflow for Impurity Identification:
Other Adenine-Related Research
While no information was found on "this compound," searches for related terms highlighted other areas of active research involving adenine and its derivatives.
Depurinated BPQ-Adenine Adducts
Research into DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is crucial for understanding carcinogenesis. Modified methods for synthesizing depurinated adducts, such as those involving benzo[a]pyrene (B130552) quinone (BPQ) and adenine, are being developed to study the mechanisms of DNA damage and repair.[2]
Adenine-Induced Models of Chronic Kidney Disease
In experimental nephrology, adenine administration is a common method to induce a model of chronic kidney disease (CKD) in rodents.[3] This model is used to study the pathophysiology of CKD and to evaluate potential therapeutic interventions. For instance, studies have investigated the effects of various compounds on kidney function in adenine-induced CKD rats.[3]
Conclusion
The term "this compound" does not correspond to a known adenine-derived modification in the currently available scientific literature. The information presented here provides context on related topics, including the unintended modification of adenine during oligonucleotide synthesis and other areas of research involving adenine. Without specific information on the synthesis, mechanism of action, and biological effects of this compound, it is not possible to provide a more detailed technical guide. Should "this compound" be a newly emerging entity, future publications will be necessary to elucidate its properties and potential applications. Researchers, scientists, and drug development professionals are encouraged to consult forthcoming literature for any developments related to this term.
References
Methodological & Application
Application Note: Detection of Capping-Related Adenine Adducts (AdCaPy) in Therapeutic Oligonucleotides
Abstract
This application note provides a comprehensive protocol for the detection and characterization of "AdCaPy," a putative class of process-related impurities in synthetic oligonucleotides. For the purpose of this document, this compound is defined as a capping-related modification of adenine (B156593) residues, a known impurity that can arise during solid-phase synthesis. The methodologies detailed herein are designed for researchers, quality control analysts, and process development scientists working with therapeutic oligonucleotides. This document outlines the use of high-resolution liquid chromatography-mass spectrometry (LC-MS) for the identification and relative quantification of these adducts.
Introduction
The chemical synthesis of oligonucleotides, while highly optimized, can introduce a variety of process-related impurities. These include truncated sequences (n-1, n-2), extended sequences (n+1), and modifications to the nucleobases or the phosphate (B84403) backbone. One critical step in solid-phase oligonucleotide synthesis is the "capping" step, which serves to block unreacted 5'-hydroxyl groups from further chain elongation, thereby preventing the formation of deletion mutants.[1][2][3] The reagents used in the capping step, typically acetic anhydride (B1165640) and a catalyst like N-methylimidazole, can, in some instances, react with the nucleobases themselves, leading to the formation of adducts.[4]
This application note focuses on a specific class of such impurities, which we will refer to as "this compound" (Adenine Capping-related Pyrimidinylimidazole). This term is used here to describe the modification of an adenine nucleobase during the capping step, which can lead to the formation of structures such as 5-amino-4-pyrimidinylimidazole, resulting in a mass increase of +98 amu on the parent oligonucleotide.[4] The presence of such modifications can potentially impact the safety and efficacy of an oligonucleotide therapeutic and therefore must be carefully monitored and controlled.
The primary analytical technique for the detection and characterization of this compound and other oligonucleotide impurities is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[3] This powerful combination allows for the separation of the modified oligonucleotide from the full-length product and other impurities, followed by accurate mass determination to confirm the identity of the modification.
Experimental Workflow
The overall workflow for the detection of this compound impurities in an oligonucleotide sample involves sample preparation, LC-MS analysis, and data processing. A schematic of this workflow is presented below.
Caption: Experimental workflow for this compound detection.
Materials and Reagents
-
Oligonucleotide Sample: Desalted and lyophilized.
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 10 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP, 10 mM TEA in methanol.
-
UHPLC Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18, 1.7 µm particle size, 2.1 x 50 mm).
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Experimental Protocols
Sample Preparation
-
Prepare a 1 mg/mL stock solution of the oligonucleotide sample in nuclease-free water.
-
Vortex the solution gently to ensure complete dissolution.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
Transfer the diluted sample to an appropriate autosampler vial.
LC-MS Method
UHPLC Conditions:
| Parameter | Value |
| Column | Reverse-Phase Oligonucleotide Column (C18) |
| Mobile Phase A | 100 mM HFIP, 10 mM TEA in Water |
| Mobile Phase B | 100 mM HFIP, 10 mM TEA in Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60 °C |
| Injection Volume | 5 µL |
| Gradient | 10-30% B over 15 min, then a wash and re-equilibration step |
Mass Spectrometry Conditions (Negative Ion Mode ESI):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Range | 500-4000 m/z |
| Capillary Voltage | 3.5 kV |
| Fragmentor Voltage | 150 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
Data Analysis and Interpretation
-
Chromatographic Separation: The total ion chromatogram (TIC) should show a main peak corresponding to the full-length oligonucleotide product (FLP). Impurities, including potential this compound adducts, may appear as small, closely eluting pre- or post-peaks.
-
Mass Spectrum Deconvolution: The raw mass spectra for the main peak and any impurity peaks will show a distribution of charge states. These spectra must be deconvoluted to determine the zero-charge mass of the species.
-
Impurity Identification: The deconvoluted mass of the FLP should be compared to its theoretical mass. The deconvoluted mass of any impurity peaks should be examined for a mass shift of +98 amu relative to the FLP. This mass difference is indicative of the formation of an this compound-type adduct.
-
Relative Quantification: The relative abundance of the this compound impurity can be estimated by comparing the peak area of the impurity in the TIC or extracted ion chromatogram (EIC) to the peak area of the FLP.
Expected Results and Data Presentation
The following table summarizes hypothetical data for a 21-mer oligonucleotide with a theoretical mass of 6448.2 Da, where an this compound impurity is detected.
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Relative Abundance (%) |
| Full-Length Product (FLP) | 6448.2 | 6448.1 | -0.1 | 98.5 |
| This compound Impurity | 6546.2 | 6546.1 | -0.1 (+98 vs. FLP) | 1.2 |
| n-1 Impurity | 6149.0 | 6148.9 | -0.1 | 0.3 |
Mechanism of this compound Formation
The formation of this compound is believed to occur during the capping step of solid-phase synthesis. The mechanism involves the reaction of acetic anhydride with an adenine base. A proposed pathway is illustrated below.
Caption: Proposed pathway for this compound formation.
Troubleshooting
-
Poor Chromatographic Resolution: Optimize the gradient steepness and mobile phase composition. Ensure the column is not overloaded.
-
Low Ionization Efficiency: Adjust the source parameters on the mass spectrometer. Ensure the mobile phase pH is suitable for negative ion mode.
-
Complex Mass Spectra: Ensure proper deconvolution software and parameters are used. High salt content in the sample can lead to multiple adducts and suppress ionization.
Conclusion
The detection and characterization of process-related impurities such as this compound are critical for ensuring the quality, safety, and efficacy of therapeutic oligonucleotides. The LC-HRMS method detailed in this application note provides a robust and sensitive approach for the identification and relative quantification of these capping-related adenine adducts. Careful monitoring of such impurities is essential throughout the drug development and manufacturing process.
References
Application Note: Identification and Characterization of n+98 amu Impurities in Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and characterization of impurities are critical aspects of drug development and manufacturing, ensuring the safety, efficacy, and quality of pharmaceutical products. Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the reporting, identification, and qualification of impurities exceeding certain thresholds.[1][2][3] An impurity characterized by a mass increase of +98 atomic mass units (amu) relative to the active pharmaceutical ingredient (API) is a common observation in mass spectrometry-based impurity profiling. This mass shift is typically attributed to the non-covalent adduction of sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to the analyte molecule.[4] Such adducts can form during synthesis, formulation, or storage, and their presence can complicate analytical spectra and potentially impact the drug product's stability and safety profile.
This application note provides a detailed overview of the analytical techniques and protocols for the successful identification and characterization of n+98 amu impurities. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical workflows for impurity profiling.
Understanding the n+98 amu Impurity
Electrospray ionization (ESI) mass spectrometry is a soft ionization technique that is highly susceptible to the formation of adducts. The presence of trace amounts of sulfuric or phosphoric acid in the sample or LC-MS system can lead to the formation of [M+H₂SO₄+H]⁺ or [M+H₃PO₄+H]⁺ ions in positive ion mode, or [M+HSO₄]⁻ or [M+H₂PO₄]⁻ in negative ion mode. These adducts appear in the mass spectrum at m/z values corresponding to the molecular weight of the parent molecule plus 98 amu. The formation of these adducts can reduce the intensity of the protonated molecule ions, thus decreasing sensitivity and complicating the mass spectra.[4]
Forced degradation studies are often employed to intentionally generate and identify potential degradation products and impurities that may form under various stress conditions, such as acid and base hydrolysis, oxidation, and photolysis.[5][6][7][8] These studies can be instrumental in confirming the identity of an n+98 amu impurity by intentionally creating conditions conducive to its formation.
Analytical Workflow for Identification and Characterization
A systematic workflow is essential for the unambiguous identification and characterization of unknown impurities. The following workflow integrates liquid chromatography, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS) to effectively tackle the challenge of identifying n+98 amu impurities.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To generate the n+98 amu impurity under controlled stress conditions to facilitate its identification.
Materials:
-
Drug substance or drug product
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Phosphoric acid or Sulfuric acid (for positive control, if necessary)
Procedure:
-
Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., water:acetonitrile 50:50 v/v) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for LC-MS analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24, 48, and 72 hours. At each time point, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Store the solid drug substance and the stock solution at 80°C for 7 days. Prepare samples for analysis by dissolving the solid in the mobile phase or diluting the stock solution.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. Prepare samples for analysis as described for thermal degradation.
-
Control Samples: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.
LC-MS/MS Protocol for Impurity Identification
Objective: To separate the impurity from the API and obtain accurate mass and fragmentation data for structure elucidation.
Instrumentation:
-
UHPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions (Example for a moderately polar compound):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI)
-
Mass Range: m/z 100-1000
-
Full Scan Resolution: > 60,000
-
MS/MS Scan: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) of the top 5 most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation.
Data Presentation and Analysis
Data Analysis Workflow
Quantitative Data Summary
The results of the forced degradation study should be summarized to show the conditions under which the n+98 amu impurity is formed and its relative abundance.
Table 1: Representative Quantitative Analysis of n+98 amu Impurity Formation under Forced Degradation Conditions.
| Stress Condition | Time (hours) | API (% Area) | n+98 Impurity (% Area) | Total Impurities (% Area) |
| Control | 0 | 99.8 | < 0.05 | 0.2 |
| 0.1 M HCl, 60°C | 24 | 95.2 | 1.5 | 4.8 |
| 48 | 90.1 | 3.2 | 9.9 | |
| 72 | 85.3 | 5.1 | 14.7 | |
| 0.1 M NaOH, 60°C | 24 | 98.5 | 0.2 | 1.5 |
| 48 | 97.1 | 0.5 | 2.9 | |
| 72 | 95.2 | 0.9 | 4.8 | |
| 3% H₂O₂, RT | 24 | 99.1 | 0.1 | 0.9 |
| 48 | 98.2 | 0.3 | 1.8 | |
| 72 | 97.0 | 0.6 | 3.0 |
Note: The data presented in this table is illustrative and will vary depending on the specific API and experimental conditions.
Characterization by MS/MS
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of the n+98 amu impurity. The fragmentation pattern can provide definitive evidence for the presence of a phosphate (B84403) or sulfate (B86663) group.
-
Phosphate Adducts: In positive ion mode, phosphopeptides often show a characteristic neutral loss of 98 Da (H₃PO₄) or 80 Da (HPO₃) upon collision-induced dissociation (CID).[9] In negative ion mode, fragment ions corresponding to PO₃⁻ (m/z 79) or H₂PO₄⁻ (m/z 97) may be observed.
-
Sulfate Adducts: Sulfated molecules also exhibit a neutral loss of 80 Da (SO₃) in positive ion mode. In negative ion mode, characteristic fragment ions for SO₃⁻ (m/z 80) and HSO₄⁻ (m/z 97) are often detected.[10]
High-resolution mass spectrometry can be used to distinguish between a phosphate and a sulfate group based on their exact mass difference.
Conclusion
The identification and characterization of n+98 amu impurities are crucial for ensuring the quality and safety of pharmaceutical products. A combination of forced degradation studies and advanced LC-MS/MS techniques provides a robust workflow for this purpose. By systematically applying the protocols and data analysis strategies outlined in this application note, researchers can confidently identify the source of the +98 amu mass shift as a phosphate or sulfate adduct and gain valuable insights into the degradation pathways of their drug candidates. This knowledge is essential for process optimization, formulation development, and regulatory compliance.
References
- 1. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 9. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative and Qualitative Characterization of AdCaPy (Dibutyryl-cAMP) by LC-MS
Abstract
This application note provides a detailed protocol for the characterization and quantification of N6,2'-O-Dibutyryladenosine-3',5'-cyclic monophosphate sodium salt (AdCaPy), also known as Dibutyryl-cAMP (DB-cAMP) or Bucladesine, using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) and a potent activator of the cAMP/PKA signaling pathway, making it a critical tool in cellular biology and drug development research.[1][2] The methods described herein are applicable to the analysis of this compound in aqueous solutions and biological matrices such as cell culture media. This document includes protocols for sample preparation, LC-MS/MS parameters, and data analysis, providing researchers with a comprehensive guide for the reliable characterization of this important signaling molecule.
Introduction
This compound is a lipophilic derivative of cAMP that readily crosses cell membranes, activating cAMP-dependent protein kinases (PKA) and inhibiting phosphodiesterases (PDEs).[2][3] Its ability to mimic the effects of endogenous cAMP makes it an invaluable tool for studying a wide range of cellular processes, including cell differentiation, proliferation, and apoptosis.[4] Accurate and sensitive analytical methods are essential for determining the concentration and stability of this compound in experimental settings. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it the ideal platform for the analysis of small molecules like this compound in complex biological samples. This application note outlines a robust LC-MS/MS method for both the qualitative and quantitative analysis of this compound.
Signaling Pathway
This compound exerts its biological effects by activating the cAMP-dependent signaling pathway. As a cell-permeable cAMP analog, it bypasses the need for hormonal stimulation of adenylyl cyclase and directly activates Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP (or this compound) to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits can then phosphorylate various downstream protein substrates, modulating their activity and leading to a cellular response.
Experimental Protocols
Sample Preparation (from Cell Culture Media)
This protocol is designed for the extraction of this compound from cell culture media for LC-MS/MS analysis.
Materials:
-
Cell culture media containing this compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
-
Syringe filters (0.22 µm, PTFE or nylon)
-
LC-MS vials
Procedure:
-
Collect 100 µL of cell culture media into a pre-chilled 1.5 mL microcentrifuge tube.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute to ensure the analyte is fully dissolved.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
Liquid Chromatography Method
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 1.0 | 95.0 | 5.0 |
| 8.0 | 5.0 | 95.0 |
| 10.0 | 5.0 | 95.0 |
| 10.1 | 95.0 | 5.0 |
| 12.0 | 95.0 | 5.0 |
Mass Spectrometry Method
-
Instrument: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or Full Scan MS/MS for qualitative analysis.
MRM Transitions for Quantitative Analysis:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 470.14 | 330.10 | 100 | 30 | 15 |
| This compound | 470.14 | 136.06 | 100 | 30 | 25 |
(Note: These transitions are proposed based on the known fragmentation of similar molecules. Optimization on the specific instrument is recommended.)
Experimental Workflow Diagram
Quantitative Data Presentation
A calibration curve should be constructed using a series of this compound standards prepared in a matrix matching the samples as closely as possible (e.g., blank cell culture media). The concentration range should bracket the expected concentrations in the unknown samples.
Table 1: Representative Quantitative Data for this compound Analysis
| Sample ID | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | Std. Dev. | %RSD |
| Control Group | 1.2 | 1.5 | 1.4 | 1.37 | 0.15 | 11.0 |
| Treatment A | 25.6 | 27.1 | 26.3 | 26.33 | 0.75 | 2.8 |
| Treatment B | 48.9 | 51.2 | 49.8 | 49.97 | 1.15 | 2.3 |
(Note: This table presents illustrative data. Actual results will vary based on experimental conditions.)
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust workflow for the characterization and quantification of this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to be readily implemented in a research or drug development setting. Adherence to these guidelines will enable researchers to obtain high-quality, reproducible data on the concentration and behavior of this compound in their experimental systems, thereby facilitating a deeper understanding of cAMP-mediated signaling pathways.
References
- 1. Dibutyryl-cAMP (sodium salt) (#35857) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bucladesine | C18H24N5O8P | CID 9687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting Calcium-Activated Adenylyl Cyclases in Drug Development
A Note on Terminology: The term "AdCaPy" is not a standard recognized acronym in current biomedical literature. Based on common abbreviations in cell signaling, this document will proceed under the assumption that "this compound" refers to Calcium-Activated Adenylyl Cyclases (Ca-ACs) . These enzymes are critical integrators of calcium (Ca²⁺) and cyclic AMP (cAMP) signaling pathways, making them highly relevant targets for drug development.
Introduction to Calcium-Activated Adenylyl Cyclases (Ca-ACs)
Calcium-activated adenylyl cyclases are a family of enzymes that synthesize the second messenger cAMP in response to elevations in intracellular calcium levels.[1][2] In mammals, there are ten known adenylyl cyclase isoforms. The group I ACs, which include ADCY1, ADCY3, and ADCY8, are stimulated by Ca²⁺ via the calcium-binding protein calmodulin (CaM).[1][3][4] These enzymes are highly expressed in the nervous system and play crucial roles in synaptic plasticity, memory formation, and neuronal development.[3][4][5] By linking Ca²⁺ influx, often triggered by neuronal activity, to cAMP production, Ca-ACs act as key coincidence detectors that translate electrical activity into long-term changes in cellular function.[4]
Signaling Pathway of Ca-ACs
The activation of Ca-ACs is a central node in cellular signaling, integrating inputs from G-protein coupled receptors (GPCRs) and intracellular calcium dynamics. The general pathway is as follows:
-
Upstream Activation: An extracellular stimulus, such as a neurotransmitter (e.g., glutamate), activates its receptor (e.g., NMDA receptor) on the cell surface.[4] This, along with membrane depolarization, leads to an influx of Ca²⁺ into the cell.[1][4]
-
Calmodulin Binding: The increased intracellular Ca²⁺ binds to calmodulin (CaM), causing a conformational change in CaM.
-
AC Activation: The Ca²⁺/CaM complex then binds to and activates Ca-ACs (like ADCY1 and ADCY8) located at the plasma membrane.[4][6]
-
cAMP Production: The activated AC catalyzes the conversion of ATP to cAMP.[4]
-
Downstream Effectors: cAMP activates downstream targets, most notably Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[1]
-
Cellular Response: PKA and EPAC phosphorylate a multitude of cellular proteins, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression, synaptic strength (e.g., long-term potentiation), and other cellular functions.[1][4]
References
- 1. Ca2+-stimulated adenylyl cyclases as therapeutic targets for psychiatric and neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ca2+-stimulated adenylyl cyclases as therapeutic targets for psychiatric and neurodevelopmental disorders [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Adenylyl Cyclases as Therapeutic Targets in Neuroregeneration [mdpi.com]
- 6. Regulation by Ca2+-Signaling Pathways of Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Adenine to 5-Amino-4-Pyrimidinylimidazole Conversion in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The solid-phase phosphoramidite (B1245037) method is the most common approach, enabling the rapid and efficient production of custom DNA and RNA sequences.[1] However, the chemical complexity of this process can lead to the formation of various impurities. One such impurity is the conversion of adenine (B156593) to 5-amino-4-pyrimidinylimidazole, which has been identified as a modification with an additional mass of 98 amu.[2][3] This conversion is primarily caused by the acetyl capping step, a critical part of the synthesis cycle designed to terminate unreacted sequences.[2][3] Understanding the mechanism and kinetics of this conversion is crucial for optimizing synthesis protocols, ensuring the purity of oligonucleotide-based therapeutics, and meeting regulatory requirements.
These application notes provide a detailed experimental setup for researchers to study the conversion of adenine to 5-amino-4-pyrimidinylimidazole. The protocols cover the entire workflow, from the synthesis of an adenine-containing oligonucleotide to the enzymatic digestion and subsequent analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Experimental Workflow
The overall experimental workflow for studying the conversion of adenine to 5-amino-4-pyrimidinylimidazole is depicted below. This process involves the synthesis of an oligonucleotide containing adenine, followed by its purification and enzymatic degradation into individual nucleosides. The resulting mixture is then analyzed by HPLC-MS to identify and quantify the modified pyrimidinylimidazole nucleoside.
Proposed Mechanism of Adenine to 5-Amino-4-Pyrimidinylimidazole Conversion
The conversion of adenine to 5-amino-4-pyrimidinylimidazole is proposed to occur during the acetyl capping step of oligonucleotide synthesis. The capping reagents, typically acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI), are designed to acetylate unreacted 5'-hydroxyl groups.[4][5] However, under these conditions, the adenine base can undergo a chemical transformation. A plausible mechanism involves the initial acetylation of the exocyclic amine of adenine, followed by a series of rearrangements and ring-opening/closing events facilitated by the capping reagents, ultimately leading to the formation of the pyrimidinylimidazole structure.
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
This protocol describes the synthesis of a short, adenine-containing oligonucleotide using standard phosphoramidite chemistry. Modifications to the capping step can be introduced to study the formation of the 5-amino-4-pyrimidinylimidazole impurity.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
Protected deoxynucleoside phosphoramidites (dA, dC, dG, dT)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A: Acetic anhydride in THF/Lutidine[4]
-
Capping solution B: 16% N-Methylimidazole in THF[4]
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
-
Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence containing at least one adenine base.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite to the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups. This is the step of interest for the conversion. Standard capping time is typically 30-60 seconds.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Studying the Conversion: To investigate the formation of 5-amino-4-pyrimidinylimidazole, the following modifications to the capping step can be explored:
-
Extended Capping Time: Increase the duration of the capping step (e.g., 2, 5, 10, or 20 minutes).
-
Varying Reagent Concentrations: Adjust the concentrations of acetic anhydride and/or N-methylimidazole in the capping solutions.
-
Temperature Variation: If the synthesizer allows, perform the capping step at different temperatures.
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with concentrated ammonium hydroxide (B78521) at 55°C for 8-12 hours.
-
Purification: Purify the full-length oligonucleotide from shorter failure sequences and other impurities using reverse-phase HPLC.
Enzymatic Digestion of Oligonucleotide to Nucleosides
This protocol describes the complete enzymatic digestion of the purified oligonucleotide into its constituent nucleosides for subsequent analysis.[3][6]
Materials:
-
Purified oligonucleotide sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Nuclease P1 reaction buffer (e.g., 40 mM sodium acetate, 0.4 mM ZnCl₂, pH 5.3)[6]
-
Alkaline phosphatase reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the purified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.
-
Nuclease P1 Digestion:
-
In a microcentrifuge tube, mix 10 µL of the oligonucleotide solution with 10 µL of 2x Nuclease P1 reaction buffer.
-
Add 1-2 units of Nuclease P1.
-
Incubate at 37°C for 2-4 hours.
-
-
Alkaline Phosphatase Digestion:
-
To the same tube, add 5 µL of 10x alkaline phosphatase reaction buffer.
-
Add 5-10 units of bacterial alkaline phosphatase.
-
Adjust the final volume to 50 µL with nuclease-free water.
-
Incubate at 37°C for 1-2 hours.
-
-
Enzyme Inactivation: Inactivate the enzymes by heating the reaction mixture at 95°C for 10 minutes.
-
Sample Filtration: Centrifuge the sample to pellet any denatured protein and filter the supernatant through a 0.22 µm syringe filter before HPLC-MS analysis.
HPLC-MS Analysis of Nucleosides
This protocol outlines the conditions for the separation and identification of the modified 5-amino-4-pyrimidinylimidazole nucleoside from the canonical nucleosides using HPLC coupled with mass spectrometry.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Digested nucleoside sample
Procedure:
-
HPLC Method:
-
Column Temperature: 30°C
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5-10 µL
-
UV Detection: 260 nm
-
Gradient:
-
0-5 min: 2% B
-
5-25 min: 2-30% B
-
25-30 min: 30-95% B
-
30-35 min: 95% B
-
35-40 min: 2% B
-
-
-
Mass Spectrometry Method:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS to obtain fragmentation data for identification.
-
-
Data Analysis:
-
Identify the peaks corresponding to the canonical nucleosides (dA, dC, dG, dT) based on their retention times and exact masses.
-
Search for the peak corresponding to the 5-amino-4-pyrimidinylimidazole-2'-deoxyribose nucleoside. The expected mass will be 98 amu greater than that of deoxyadenosine.
-
Confirm the identity of the modified nucleoside by analyzing its fragmentation pattern from the MS/MS data.
-
Quantify the amount of the modified nucleoside by integrating the peak area from the extracted ion chromatogram and comparing it to the peak area of deoxyadenosine.
-
Data Presentation
The following tables present example quantitative data that could be obtained from the experiments described above. This data is for illustrative purposes and will vary depending on the specific experimental conditions.
Table 1: Effect of Capping Time on Adenine Conversion
| Capping Time (minutes) | % Adenine Conversion to 5-amino-4-pyrimidinylimidazole |
| 1 (Standard) | 0.25 |
| 5 | 1.10 |
| 10 | 2.50 |
| 20 | 4.80 |
Table 2: Effect of Capping Reagent Concentration on Adenine Conversion (at a fixed capping time of 10 minutes)
| Acetic Anhydride Concentration | N-Methylimidazole Concentration | % Adenine Conversion |
| Standard | Standard | 2.50 |
| 2x Standard | Standard | 3.10 |
| Standard | 2x Standard | 4.20 |
| 2x Standard | 2x Standard | 5.50 |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the systematic study of the conversion of adenine to 5-amino-4-pyrimidinylimidazole during solid-phase oligonucleotide synthesis. By carefully controlling and modifying the capping step, researchers can investigate the mechanism and kinetics of this impurity formation. The detailed analytical methods enable the accurate identification and quantification of the modified nucleoside. This knowledge is invaluable for optimizing oligonucleotide synthesis protocols, improving the quality and purity of synthetic oligonucleotides for research and therapeutic applications, and for establishing robust quality control measures in drug development and manufacturing.
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of adenine to 5-amino-4-pyrimidinylimidazole caused by acetyl capping during solid phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Synthetic Oligonucleotides using AdCaPy Fluorescent Dye
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Synthetic oligonucleotides are short nucleic acid polymers that have a wide range of applications in research, diagnostics, and therapeutics. Accurate quantification of these molecules is crucial for the success of downstream applications. This application note describes a method for the quantification of synthetic oligonucleotides using the novel fluorescent dye, AdCaPy.
Assumed Properties of this compound Dye: For the purpose of this application note, this compound is a fictional fluorescent dye. The following properties are assumed to provide a detailed and practical protocol. Researchers should substitute these with the specific properties of their chosen fluorescent dye.
-
Reactivity: this compound is supplied as an NHS (N-hydroxysuccinimide) ester, which readily reacts with primary amine groups. Therefore, this protocol is designed for oligonucleotides that have been synthesized with a 5' or 3' amine modification.
-
Spectral Properties:
-
Excitation Maximum: 495 nm
-
Emission Maximum: 520 nm
-
-
Form: Supplied as a lyophilized powder.
This method offers high sensitivity and a broad dynamic range for the quantification of amine-modified oligonucleotides.
Principle of the Method
The quantification of synthetic oligonucleotides using this compound dye is based on the covalent labeling of the oligonucleotide with the fluorescent dye, followed by the measurement of fluorescence intensity. The workflow involves three main steps:
-
Conjugation: The amine-modified oligonucleotide is covalently labeled with the this compound-NHS ester.
-
Purification: Excess, unreacted dye is removed from the labeled oligonucleotide.
-
Quantification: The fluorescence of the purified, labeled oligonucleotide is measured and compared to a standard curve to determine the concentration.
Materials and Equipment
Materials:
-
Amine-modified synthetic oligonucleotide
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Nuclease-free water
-
Ethanol (B145695) (70% and 100%)
-
3 M Sodium Acetate, pH 5.2
-
Size-exclusion chromatography columns or spin columns for purification
-
Black, flat-bottom 96-well plates
Equipment:
-
Microcentrifuge
-
Spectrophotometer or Fluorometer with appropriate filters/monochromators for this compound dye (Excitation: 495 nm, Emission: 520 nm)
-
Vortex mixer
-
Pipettes and nuclease-free tips
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the lyophilized this compound-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mM. Mix well by vortexing. This stock solution should be prepared fresh and protected from light.
-
Oligonucleotide Solution (100 µM): Resuspend the amine-modified oligonucleotide in nuclease-free water to a concentration of 100 µM. The exact concentration can be initially estimated using the manufacturer's provided O.D. value.
This compound Labeling of Oligonucleotides
-
In a microcentrifuge tube, combine the following:
-
20 µL of 100 µM amine-modified oligonucleotide
-
20 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3)
-
10 µL of 10 mM this compound Stock Solution
-
-
Vortex the reaction mixture gently and incubate for 2 hours at room temperature in the dark.
Purification of Labeled Oligonucleotides
It is critical to remove the unreacted this compound dye as it will interfere with the fluorescence measurements.
Method A: Ethanol Precipitation (for longer oligonucleotides >40 bases)
-
To the 50 µL labeling reaction, add:
-
5 µL of 3 M Sodium Acetate (pH 5.2)
-
150 µL of ice-cold 100% ethanol
-
-
Mix well and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the pellet in 50 µL of nuclease-free water.
Method B: Size-Exclusion Spin Column (Recommended for all lengths)
-
Use a commercially available size-exclusion spin column suitable for oligonucleotide purification (e.g., G-25 spin columns).
-
Equilibrate the column according to the manufacturer's instructions, typically with nuclease-free water.
-
Apply the 50 µL labeling reaction to the column.
-
Centrifuge according to the manufacturer's protocol to elute the labeled oligonucleotide.
Quantification of this compound-Labeled Oligonucleotides
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of a known concentration of a previously quantified this compound-labeled oligonucleotide or a commercially available fluorescently labeled standard oligonucleotide.
-
A typical standard curve might range from 1 nM to 1000 nM.
-
-
Prepare Samples:
-
Dilute the purified this compound-labeled oligonucleotide sample to fall within the range of the standard curve. A starting dilution of 1:100 is recommended.
-
-
Fluorescence Measurement:
-
Pipette 100 µL of each standard and diluted sample into a well of a black 96-well plate.
-
Measure the fluorescence using a fluorometer with excitation set to 495 nm and emission set to 520 nm.
-
-
Data Analysis:
-
Subtract the blank (nuclease-free water) reading from all measurements.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.
-
Data Presentation
Table 1: Example Standard Curve Data for this compound Quantification
| Standard Concentration (nM) | Fluorescence Intensity (RFU) |
| 1000 | 18500 |
| 500 | 9300 |
| 250 | 4600 |
| 125 | 2350 |
| 62.5 | 1200 |
| 31.25 | 650 |
| 15.6 | 320 |
| 0 (Blank) | 50 |
Table 2: Example Quantification of an Unknown Oligonucleotide Sample
| Sample | Dilution Factor | Measured Fluorescence (RFU) | Calculated Concentration (nM) | Original Concentration (µM) |
| Unknown Oligo 1 | 100 | 6200 | 335 | 33.5 |
| Unknown Oligo 2 | 100 | 3100 | 168 | 16.8 |
Visualization of Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships in the this compound quantification process.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Inefficient labeling | - Ensure the oligonucleotide has a primary amine modification. - Use fresh this compound stock solution. - Check the pH of the bicarbonate buffer. |
| - Loss of sample during purification | - Optimize the ethanol precipitation protocol. - Ensure the spin column is appropriate for the oligonucleotide size. | |
| High background fluorescence | - Incomplete removal of excess dye | - Repeat the purification step. - Use a fresh purification column. |
| - Contaminated reagents | - Use nuclease-free water and fresh buffers. | |
| Inconsistent readings | - Pipetting errors | - Use calibrated pipettes and change tips between samples. |
| - Air bubbles in the wells | - Inspect the plate before reading and remove any bubbles. |
Conclusion
The this compound fluorescent dye provides a sensitive and reliable method for the quantification of synthetic oligonucleotides. The protocol outlined in this application note is straightforward and can be adapted for various downstream applications requiring precise oligonucleotide concentration determination. For optimal results, it is recommended to use a purification method that efficiently removes all unreacted dye.
Application Notes and Protocols for Enzymatic Digestion in ADP-Ribosylation Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modification of proteins by ADP-ribosylation is a critical cellular process involved in a wide array of physiological and pathological events, including DNA repair, signal transduction, and tumorigenesis.[1][2] The dynamic regulation of ADP-ribosylation is maintained by a balance between ADP-ribosyltransferases (ARTs), which add ADP-ribose moieties, and hydrolases that remove them.[1] Understanding the sites and extent of ADP-ribosylation is crucial for elucidating protein function and for the development of novel therapeutics.
A powerful and widely used method for the site-specific identification and quantification of ADP-ribosylation involves the enzymatic digestion of the ADP-ribose (ADPr) polymer or monomer to a single phosphoribose (pR) remnant attached to the modified amino acid.[3][4] This remnant can then be readily analyzed by mass spectrometry-based proteomics. This application note provides detailed protocols and data for the use of enzymatic digestion in the analysis of protein ADP-ribosylation.
Principle of the Method
The core of this methodology lies in the enzymatic cleavage of the pyrophosphate bonds within the ADP-ribose chain, reducing the heterogeneous and bulky modification to a single, stable phosphoribose tag.[4] This is typically achieved using a phosphodiesterase, such as snake venom phosphodiesterase (SVP).[3][4] The resulting phosphoribosylated peptides are more amenable to standard phosphoproteomic enrichment techniques, such as Immobilized Metal Affinity Chromatography (IMAC), and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Key Enzymes in ADP-Ribosylation Analysis
Several enzymes are utilized to manipulate ADP-ribosylation for analytical purposes. Their selection depends on the specific experimental goal.
| Enzyme | Abbreviation | Function | Typical Application |
| Snake Venom Phosphodiesterase | SVP | Cleaves both mono- and poly(ADP-ribose) to phosphoribose.[3][4] | Global, unbiased identification of ADP-ribosylation sites.[3] |
| Poly(ADP-ribose) Glycohydrolase | PARG | Hydrolyzes the glycosidic bonds between ADP-ribose units in a polymer, releasing free ADP-ribose.[5] | Studying the structure and length of poly(ADP-ribose) chains. |
| ADP-ribosyl-acceptor Hydrolase 3 | ARH3 | Hydrolyzes poly(ADP-ribose) and O-acetyl-ADP-ribose.[1][5] | Investigating the degradation of PAR and its role in cell death pathways.[1] |
| Trypsin/LysC | - | Proteases that digest proteins into peptides. | Standard component of bottom-up proteomics workflows.[3] |
Experimental Workflow for ADP-Ribosylation Site Identification
The following diagram illustrates a typical workflow for identifying endogenous ADP-ribosylation sites using enzymatic digestion and mass spectrometry.
Caption: Workflow for ADP-ribosylation site analysis.
Detailed Protocols
Protocol 1: Sample Preparation and Enzymatic Digestion for ADP-Ribosylation Site Identification
This protocol is adapted from established methods for the global analysis of ADP-ribosylation sites from cultured cells.[3][4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Urea (B33335) (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Snake Venom Phosphodiesterase (SVP)
-
Trypsin/Lys-C mix
-
Tris-HCl buffer (pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Cell Lysis and Protein Extraction:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Denaturation, Reduction, and Alkylation:
-
Denature proteins by adding urea to a final concentration of 8 M.[4]
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
SVP Digestion:
-
Dilute the protein mixture with Tris-HCl (pH 8.0) to reduce the urea concentration to approximately 1 M.[4]
-
Add SVP to the protein mixture. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:50 (w/w) can be used.
-
Incubate at 37°C for 2-4 hours to allow for the conversion of ADP-ribose to phosphoribose.
-
-
Protease Digestion:
-
Add Trypsin/Lys-C mix to the sample at a 1:50 enzyme-to-protein ratio (w/w).[3]
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 2: Enrichment of Phosphoribosylated Peptides using IMAC
Materials:
-
IMAC resin (e.g., Fe-NTA or Ti-IMAC)
-
Loading buffer (e.g., 80% ACN, 0.1% TFA)
-
Wash buffer (e.g., 50% ACN, 0.1% TFA)
-
Elution buffer (e.g., 1% ammonia (B1221849) solution or 400 mM NH4OH)
Procedure:
-
Resin Equilibration:
-
Equilibrate the IMAC resin according to the manufacturer's instructions.
-
-
Peptide Loading:
-
Reconstitute the dried peptides in the loading buffer.
-
Incubate the peptide solution with the equilibrated IMAC resin with gentle agitation.
-
-
Washing:
-
Wash the resin with loading buffer to remove non-specifically bound peptides.
-
Perform a second wash with the wash buffer.
-
-
Elution:
-
Elute the enriched phosphoribosylated peptides from the resin using the elution buffer.
-
Immediately acidify the eluate with TFA or formic acid.
-
Dry the enriched peptides in a vacuum centrifuge.
-
Data Presentation
The following table summarizes typical quantitative parameters for the enzymatic digestion and enrichment steps.
| Parameter | Value/Range | Notes |
| Protein Input | 1-5 mg | Per sample for global analysis. |
| Urea Concentration (Denaturation) | 8 M | Ensures complete protein unfolding.[4] |
| DTT Concentration | 5 mM | For reduction of disulfide bonds. |
| IAA Concentration | 15 mM | For alkylation of cysteine residues. |
| SVP:Protein Ratio (w/w) | 1:50 | May require optimization.[4] |
| SVP Incubation Time | 2-4 hours | At 37°C. |
| Trypsin/Lys-C:Protein Ratio (w/w) | 1:50 | For overnight digestion.[3] |
| IMAC Resin | Fe-NTA or Ti-IMAC | Choice depends on peptide characteristics. |
Signaling Pathway Context
The enzymatic digestion method is crucial for studying signaling pathways regulated by ADP-ribosylation, such as the DNA damage response.
Caption: Role of PARP1 and PAR degradation in DNA damage response.
Conclusion
The use of enzymatic digestion, particularly with snake venom phosphodiesterase, is a robust and indispensable technique for the site-specific analysis of protein ADP-ribosylation. By converting the heterogeneous ADP-ribose modification into a uniform phosphoribose remnant, this method enables the application of powerful phosphoproteomic workflows for the comprehensive characterization of the ADP-ribosylome. The detailed protocols and data presented herein provide a solid foundation for researchers to implement this methodology in their studies of this critical post-translational modification.
References
- 1. Structure and function of the ARH family of ADP-ribosyl-acceptor hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and biochemical analysis of human ADP-ribosyl-acceptor hydrolase 3 reveals the basis of metal selectivity and different roles for the two magnesium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ADP-ribosylated peptide enrichment and site identification: The phosphodiesterase based method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of human ADP-ribosyl-acceptor hydrolase 3 bound to ADP-ribose reveals a conformational switch that enables specific substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce AdCaPy impurity in oligonucleotide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during oligonucleotide synthesis.
Featured Topic: Understanding and Reducing AdCaPy (n+98 Adenine) Impurity
The term "this compound" is likely an informal or in-house designation for a specific impurity observed during oligonucleotide synthesis. Based on its characteristics, it is identified as an n+98 amu impurity, which results from the modification of an adenine (B156593) nucleobase during the acetyl capping step. This impurity has been structurally characterized as a conversion of adenine to 5-amino-4-pyrimidinylimidazole.[1]
Frequently Asked Questions (FAQs)
Q1: What is the this compound (n+98 Adenine) impurity?
A1: The this compound (n+98 Adenine) impurity is a product-related impurity that is 98 atomic mass units (amu) heavier than the desired full-length oligonucleotide. It arises from the chemical modification of an adenine base during the capping step of solid-phase oligonucleotide synthesis.[1] The structure of this modified base has been identified as 5-amino-4-pyrimidinylimidazole.[1]
Q2: How is the this compound (n+98 Adenine) impurity formed?
A2: This impurity is formed during the acetyl capping reaction. The capping step is designed to terminate sequences that have failed to couple with a phosphoramidite, thereby minimizing n-1 deletionmer impurities.[1] However, the reagents used in this step can react with adenine bases in the growing oligonucleotide chain, leading to the formation of the n+98 adduct.[1]
Q3: Why is it important to control the this compound (n+98 Adenine) impurity?
A3: Controlling impurities is a critical aspect of producing high-quality oligonucleotides for research, diagnostic, and therapeutic applications. Product-related impurities can affect the physicochemical properties of the oligonucleotide, potentially impacting its efficacy, safety, and stability. Regulatory bodies require thorough characterization and control of impurities in therapeutic oligonucleotides.
Q4: What are the common analytical techniques to detect the this compound (n+98 Adenine) impurity?
A4: The primary methods for detecting and characterizing this impurity are mass spectrometry (MS) and liquid chromatography (LC), often coupled as LC-MS.
-
Mass Spectrometry (MS): Allows for the identification of the n+98 amu mass shift relative to the full-length product.
-
Liquid Chromatography (LC): Can be used to separate the impurity from the main product, although co-elution can be a challenge.
-
Enzymatic Digestion followed by LC-MS: This method involves digesting the oligonucleotide into its constituent nucleosides, which are then analyzed by LC-MS to identify the modified adenine nucleoside.[1]
Troubleshooting Guide: Reducing this compound (n+98 Adenine) Impurity
This guide provides potential causes and actionable solutions to minimize the formation of the this compound impurity during oligonucleotide synthesis.
| Potential Cause | Recommended Action(s) | Rationale |
| Standard Acetyl Capping Chemistry | Consider alternative capping reagents. | The standard acetic anhydride/N-methylimidazole capping chemistry is known to cause this modification. Exploring milder or alternative capping strategies can reduce the formation of this adduct. |
| Optimize capping reaction time and temperature. | Reducing the exposure of the oligonucleotide to the capping reagents may decrease the extent of adenine modification. | |
| Protecting Group Strategy for Adenine | Evaluate the use of different protecting groups for the adenine phosphoramidite. | The choice of protecting group on the exocyclic amine of adenine can influence its susceptibility to side reactions during the capping step. |
| Inefficient Coupling | Ensure high coupling efficiency for each cycle. | While capping is intended to terminate failed sequences, high coupling efficiency reduces the number of uncapped 5'-OH groups, potentially altering the overall reaction environment and minimizing side reactions on the nucleobases. |
Experimental Protocols
Protocol 1: Identification and Characterization of n+98 Adenine Impurity by Enzymatic Digestion and LC-MS
Objective: To confirm the presence of the 5-amino-4-pyrimidinylimidazole modification in an oligonucleotide sample.
Materials:
-
Oligonucleotide sample suspected of containing the n+98 impurity
-
Nuclease P1
-
Calf Intestinal Phosphatase (CIP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
LC-MS system
Methodology:
-
Enzymatic Digestion:
-
Dissolve the oligonucleotide sample in an appropriate buffer (e.g., 20 mM ammonium acetate, pH 5.3).
-
Add Nuclease P1 to the solution to digest the oligonucleotide into 5'-monophosphates. Incubate at 37°C.
-
Add Calf Intestinal Phosphatase (CIP) to dephosphorylate the nucleoside monophosphates to nucleosides. Continue incubation at 37°C.
-
-
LC-MS Analysis:
-
Inject the resulting mixture of nucleosides onto a reverse-phase LC column.
-
Elute the nucleosides using a suitable gradient (e.g., acetonitrile/water with a modifier like formic acid).
-
Monitor the eluent by mass spectrometry in positive ion mode.
-
-
Data Analysis:
-
Analyze the mass spectra for the presence of the expected unmodified nucleosides (dA, dC, dG, T).
-
Search for a peak corresponding to the mass of the modified adenine nucleoside (mass of deoxyadenosine (B7792050) + 98 amu).
-
The presence of this peak confirms the identity of the n+98 impurity.[1]
-
Visualizations
Logical Workflow for Troubleshooting this compound Impurity
References
Technical Support Center: Optimizing Acetyl Capping to Prevent Adenine Modification
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing acetyl capping procedures, with a specific focus on preventing the unwanted modification of adenine (B156593) residues during solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acetyl capping in oligonucleotide and peptide synthesis?
A1: Acetyl capping is a critical step in solid-phase synthesis to terminate unreacted chains.[1] During each coupling cycle, a small percentage of the growing oligonucleotide or peptide chains may fail to have the next monomer (phosphoramidite or amino acid) successfully added. To prevent these shorter, "n-1" deletionmer impurities from accumulating, a capping step is introduced.[1] This is typically achieved by acetylating the unreacted 5'-hydroxyl groups (in oligonucleotide synthesis) or N-terminal amino groups (in peptide synthesis) with a reagent like acetic anhydride (B1165640).[2] This acetylation renders the failure sequences inert to further coupling reactions, simplifying the purification of the desired full-length product.
Q2: What is adenine modification and why is it a concern during acetyl capping?
A2: During the acetyl capping step of solid-phase oligonucleotide synthesis, an undesirable side reaction can occur where an adenine base is modified.[1] This modification has been identified as the conversion of adenine to 5-amino-4-pyrimidinylimidazole, resulting in an impurity with an additional mass of 98 amu (n+98) compared to the parent oligonucleotide.[1] This modification can compromise the purity, and potentially the biological activity, of the final oligonucleotide product.
Q3: What are the key factors that can be optimized to minimize adenine modification during acetyl capping?
A3: While direct studies detailing the optimization of acetyl capping to specifically prevent adenine modification are limited, general principles of reaction optimization in peptide and oligonucleotide synthesis can be applied. Key parameters to consider include:
-
Reaction Temperature: Temperature can significantly influence the rates of both the desired capping reaction and undesired side reactions.[3][4]
-
Capping Duration: The length of time the synthesis support is exposed to the capping reagents can impact the extent of side reactions.[3]
-
Reagent Concentration: The concentration of acetic anhydride and the base used (e.g., DIPEA, pyridine, 2,6-lutidine) can be adjusted to find a balance between efficient capping and minimizing base modification.[3][5]
Troubleshooting Guide
Issue: High levels of n+98 amu impurity detected by mass spectrometry.
This impurity is indicative of adenine modification.[1] Below are potential causes and troubleshooting steps to mitigate this issue.
| Potential Cause | Suggested Troubleshooting Steps |
| Harsh Capping Conditions | The reaction conditions for capping may be too aggressive, promoting the modification of adenine. |
| 1. Optimize Reaction Temperature: Perform the capping step at a lower temperature. For example, if capping is currently performed at room temperature (20-23°C), try reducing it to 15°C.[3] Conversely, avoid higher temperatures (e.g., 30°C) which may accelerate the formation of undesired products.[3] | |
| 2. Reduce Capping Time: Shorten the duration of the capping step. For instance, if the current protocol uses a 20-minute capping time, reduce it to 10 or even 5 minutes and assess the impact on both capping efficiency and adenine modification.[3] | |
| 3. Adjust Reagent Concentrations: Lower the concentration of acetic anhydride and the accompanying base. For example, "mild" capping conditions might involve 2% acetic anhydride and 1% DIPEA, whereas more aggressive conditions could be 10% acetic anhydride and 5% DIPEA.[3] Experiment with a gradient of concentrations to find the optimal balance. | |
| Inefficient Capping Leading to Accumulation of Failure Sequences | While aiming to reduce adenine modification, it is crucial not to compromise the primary function of capping, which is to block failure sequences. |
| 1. Monitor Capping Efficiency: After adjusting capping conditions, it is essential to quantify the capping efficiency. This can be done using analytical techniques like HPLC or mass spectrometry to measure the levels of "n-1" impurities. | |
| 2. Implement a Double Coupling Strategy: For difficult couplings that may lead to a higher population of unreacted chains, a double coupling strategy can be employed before the capping step to maximize the yield of the desired full-length product.[4] |
Experimental Protocols
General Protocol for N-terminus Acetylation (Capping) in Solid-Phase Synthesis
This protocol is a general guideline for the N-terminus acetylation of a peptide on a resin, which is analogous to the capping of unreacted chains.[2] Researchers should adapt this protocol based on their specific synthesis scale and instrumentation.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Fritted peptide synthesis reaction vessel
Procedure:
-
Resin Washing: Begin by washing the resin in the reaction vessel with DCM for one minute to swell the resin. Drain the DCM.[2]
-
Prepare Capping Solution: Prepare the capping solution. A common formulation is a 10% solution of acetic anhydride in DMF.[2] For optimization, different concentrations can be prepared (e.g., 2% acetic anhydride).
-
Add Base: Add the base, such as DIPEA, to the capping solution. The concentration of the base can also be optimized (e.g., 1% or 5% v/v).[3]
-
Capping Reaction: Add the capping solution to the reaction vessel containing the resin. Allow the reaction to proceed for a set amount of time (e.g., 20 minutes).[2] This is a key parameter to optimize; shorter times (5-10 minutes) may be sufficient and reduce side reactions.[3] The reaction is typically performed at room temperature.[3]
-
Drain and Wash: Drain the capping solution and wash the resin thoroughly with DMF and then DCM to remove any unreacted capping reagents and byproducts.[2]
-
Repeat if Necessary: Depending on the efficiency of the capping step, a second capping reaction can be performed by repeating steps 4 and 5.[2]
-
Proceed with Synthesis: After the final wash, the resin is ready for the next step in the synthesis protocol (e.g., deprotection for the next coupling cycle or cleavage from the resin).[2]
Analytical Methods for Detecting Adenine Modification
-
Mass Spectrometry (MS): This is the primary method for identifying adenine modification, which results in a characteristic mass increase of 98 amu.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for separating and quantifying the modified oligonucleotide from the desired product and other impurities.[6]
-
Enzymatic Digestion and HPLC/MS Analysis: To confirm the structure of the modification, the oligonucleotide can be enzymatically digested into individual nucleosides. The modified nucleoside can then be isolated and analyzed by techniques such as X-ray crystallography.[1]
Visualizations
Caption: A generalized workflow for solid-phase synthesis, highlighting the acetyl capping step.
Caption: The chemical transformation of adenine during acetyl capping, leading to an n+98 impurity.
References
- 1. Conversion of adenine to 5-amino-4-pyrimidinylimidazole caused by acetyl capping during solid phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of adenine to 5-amino-4-pyrimidinylimidazole caused by acetyl capping during solid phase oligonucleotide synthesis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Identification of Adenosylcobalamin (AdoCbl) and its Derivatives in Complex Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying Adenosylcobalamin (AdoCbl) and its phosphorylated derivatives, here referred to as AdCaPy, in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to identify?
A: this compound is likely a shorthand for Adenosylcobalamin pyrophosphate, a derivative of Adenosylcobalamin (AdoCbl), which is a biologically active form of Vitamin B12.[1] Identification of AdoCbl and its derivatives in complex biological or chemical mixtures is challenging due to several factors:
-
Instability: These molecules are sensitive to light, temperature, and pH, which can lead to degradation during sample preparation and analysis.[2][3][4]
-
Complex Matrices: Biological samples contain numerous endogenous compounds like proteins, lipids, and salts that can interfere with the analysis and cause matrix effects.[5][6]
-
Low Concentrations: AdoCbl and its derivatives are often present at very low concentrations in biological samples, requiring sensitive analytical methods for detection.[6][7]
-
Chemical Similarity: The presence of multiple forms of cobalamin (vitamers) with similar chemical structures can complicate separation and specific quantification.[5]
Q2: What are the critical first steps in sample preparation for this compound analysis?
A: The initial sample handling is crucial to prevent degradation. Key considerations include:
-
Protection from Light: All procedures should be performed under dim or red light to prevent photolysis of the cobalt-carbon bond.[4]
-
Temperature Control: Samples should be kept on ice or at low temperatures throughout the extraction process to minimize thermal degradation.[2]
-
pH Stability: The pH of extraction buffers should be maintained between 4.0 and 7.0, as AdoCbl is most stable in this range.[2][8]
-
Use of Stabilizing Agents: In some cases, the addition of cyanide during extraction can convert all cobalamin forms to the more stable cyanocobalamin (B1173554) for total B12 quantification, though this prevents the measurement of the individual vitamers.[8][9]
Q3: Which analytical techniques are most suitable for identifying this compound?
A: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the most powerful techniques for the separation and identification of AdoCbl and its derivatives.[5][7][10]
-
LC Separation: Reversed-phase chromatography is commonly used to separate different cobalamin forms.[5][10]
-
MS Detection: Mass spectrometry, particularly tandem MS (MS/MS), provides high selectivity and sensitivity, allowing for confident identification and quantification even at low concentrations.[5][9]
Troubleshooting Guides
Issue 1: Poor or No Signal/Peak Detected for this compound
| Possible Cause | Troubleshooting Steps |
| Analyte Degradation | Ensure all sample preparation steps were performed with protection from light and at low temperatures.[2][4] Verify the pH of all solutions is within the stable range for AdoCbl (pH 4-7).[2] |
| Low Sample Concentration | Concentrate the sample extract using solid-phase extraction (SPE) or lyophilization. Ensure the initial sample volume was sufficient. |
| Inefficient Extraction | Optimize the extraction solvent and method. Sonication or enzymatic digestion (e.g., with pepsin) may be necessary to release protein-bound cobalamins.[8] |
| Mass Spectrometer Tuning | Regularly tune and calibrate the mass spectrometer for the specific mass range of AdoCbl and its derivatives.[11] Optimize ionization source parameters (e.g., cone voltage) to maximize the signal for the target analyte. |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of interfering matrix components.[11] Improve sample cleanup using techniques like immunoaffinity chromatography.[12] Use an isotopically labeled internal standard to correct for matrix effects. |
Issue 2: Peak Tailing or Broadening in Chromatography
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. Ensure proper sample filtration before injection.[11] |
| Inappropriate Mobile Phase | Adjust the mobile phase composition and pH. The use of a buffer is often necessary for good peak shape. |
| Secondary Interactions | Interactions between the analyte and active sites on the column can cause peak tailing. Consider using a column with end-capping or a different stationary phase. |
Issue 3: Inaccurate Mass Measurement in MS
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Calibration | Perform a fresh mass calibration using a suitable standard that brackets the mass of your analyte.[11] |
| Instrument Drift | Allow the instrument to stabilize before analysis. Regular maintenance is crucial for consistent performance.[11] |
| In-source Fragmentation/Adduct Formation | Optimize the ionization source conditions (e.g., cone voltage, source temperature) to minimize fragmentation. Identify and account for common adducts (e.g., [M+H]+, [M+Na]+) during data analysis. |
Quantitative Data Summary
The following table summarizes key quantitative data for Adenosylcobalamin, which is essential for its identification via mass spectrometry.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Common Adducts in ESI-MS (+) |
| Adenosylcobalamin (AdoCbl) | C72H100CoN18O17P | 1579.6662 | [M+H]+, [M+Na]+, [M+K]+, [M+2H]2+ |
| Adenosylcobalamin 5'-phosphate | C72H101CoN18O20P2 | 1658.6247 | [M+H]+, [M+Na]+, [M+K]+, [M+2H]2+ |
Note: The exact mass and observed adducts can vary slightly depending on the instrument and experimental conditions.
Experimental Protocols
Protocol: Extraction and Analysis of AdoCbl from Bacterial Cell Culture
This protocol provides a general framework. Optimization may be required for specific bacterial strains and equipment.
1. Cell Harvesting and Lysis: a. Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C. b. Discard the supernatant and wash the cell pellet with cold phosphate-buffered saline (PBS). c. Resuspend the pellet in a lysis buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5). d. Lyse the cells using a suitable method such as sonication on ice or a bead beater. All steps should be performed under dim light.
2. Protein Precipitation and Clarification: a. Add a cold organic solvent (e.g., acetone (B3395972) or ethanol) to the cell lysate to precipitate proteins. b. Incubate at -20°C for 30 minutes. c. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. d. Carefully collect the supernatant containing AdoCbl.
3. Solid-Phase Extraction (SPE) for Cleanup and Concentration: a. Condition a C18 SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a weak solvent (e.g., water) to remove salts and polar impurities. d. Elute AdoCbl with a stronger solvent (e.g., methanol (B129727) or acetonitrile). e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
4. LC-MS/MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient from 5% to 95% B over several minutes. e. Mass Spectrometer: Electrospray ionization (ESI) in positive mode. f. Detection: Monitor for the specific precursor and product ions of AdoCbl (e.g., monitoring the transition for the doubly charged precursor).
Visualizations
Caption: Experimental workflow for AdoCbl identification.
Caption: AdoCbl biosynthesis and function pathway.
References
- 1. 4 Must Know Facts About Adenosylcobalamin [globalhealing.com]
- 2. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of vitamin B12 with the protection of whey proteins and their effects on the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Human vitamin B12 absorption measurement by accelerator mass spectrometry using specifically labeled 14C-cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Avoiding Adenine Modification During Solid-Phase Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, preventing, and troubleshooting adenine (B156593) modification during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of adenine modification during solid-phase synthesis?
A1: The two most prevalent issues concerning adenine modification are:
-
Depurination: This is the acid-catalyzed cleavage of the N-glycosidic bond that links the adenine base to the deoxyribose sugar. This typically occurs during the repeated detritylation steps where an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) is used to remove the 5'-DMT protecting group.[1][2] The resulting abasic site is unstable and leads to chain cleavage during the final basic deprotection step, truncating the oligonucleotide.[3]
-
Base Modification during Capping: The standard capping reagent, acetic anhydride (B1165640), is meant to block unreacted 5'-hydroxyl groups. However, it can also lead to side reactions with nucleobases.[2] One identified modification is the conversion of adenine into 5-amino-4-pyrimidinylimidazole, which results in an impurity with an additional mass of +98 amu.[2]
Q2: Why is the N6-amino group of adenine a point of concern?
A2: The exocyclic amino group (N6) of adenine is nucleophilic and must be protected during synthesis to prevent it from reacting with the activated phosphoramidite (B1245037) monomers.[1][4] The choice of protecting group directly impacts the stability of the adenine residue. Electron-withdrawing acyl protecting groups, such as the standard N6-benzoyl (Bz) group, destabilize the glycosidic bond, making the adenine more susceptible to depurination under acidic conditions.[3][5]
Q3: What are the standard protecting groups for adenine and what are their pros and cons?
A3: The choice of protecting group is a balance between stability during synthesis and ease of removal during deprotection.
-
Benzoyl (Bz): This is the most traditional protecting group. While effective, N6-Bz-dA is highly susceptible to depurination during the acidic detritylation step.[5][6] Its removal requires relatively harsh conditions with ammonium (B1175870) hydroxide (B78521).
-
Phenoxyacetyl (Pac): Pac is a "mild" protecting group, meaning it can be removed under gentler conditions than Bz. This is advantageous when the oligonucleotide contains other sensitive modifications. Using Pac-dA allows for deprotection with potassium carbonate in methanol.[7][8]
-
Dimethylformamidine (dmf): This group provides greater stability against acid-catalyzed depurination compared to Bz, reducing the risk of chain cleavage.[5][6] However, dmf-dA was found to be too labile for routine use by some suppliers and was discontinued.[8][9] More stable versions like dibutylformamidine (dbf) offer even greater resistance to depurination.[3]
Q4: How can I detect adenine modification in my synthesized oligonucleotide?
A4: The primary methods for detection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: In reverse-phase HPLC, modifications often result in shifts in retention time. Incompletely deprotected oligonucleotides or fragments from depurination will appear as distinct peaks, separate from the main product peak.[7]
-
Mass Spectrometry: ESI-MS is highly effective for identifying modifications. It can detect the mass of the final product and any impurities. For example, a +98 amu adduct on an adenine-containing oligo is a clear indicator of a capping-related side reaction.[2] Mass spectrometry can also reveal incomplete deprotection, where the mass of the protecting group is still attached to the oligonucleotide.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Mass spectrometry shows a +98 amu adduct on my oligonucleotide.
-
Likely Cause: This adduct is the result of a side reaction with the capping agent, acetic anhydride, which converts an adenine base to 5-amino-4-pyrimidinylimidazole.[2]
-
Troubleshooting Steps:
-
Confirm the Issue: Verify the mass shift corresponds precisely to the +98 amu adduct.
-
Review Synthesis Protocol: Ensure capping times are not excessively long.
-
Change Capping Reagent: The most effective solution is to replace the standard acetic anhydride capping mix (Cap A) with a milder capping agent like phenoxyacetic anhydride (Pac₂O) .[10] This is especially important when using mild deprotection strategies, as Pac₂O avoids the formation of stable acetylated adducts on guanine (B1146940) as well.[7][10]
-
Problem: HPLC analysis shows multiple shorter fragments and a low yield of the full-length product.
-
Likely Cause: This is a classic symptom of depurination, most likely at adenine residues. The acidic detritylation step causes the loss of adenine bases, and the subsequent basic deprotection cleaves the oligonucleotide backbone at these abasic sites.[3]
-
Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose and solve issues related to depurination.
Data Summaries
Table 1: Comparison of Common Adenine Protecting Groups
| Protecting Group | Chemical Name | Key Advantage | Key Disadvantage | Recommended Use Case |
| Bz | Benzoyl | Standard, widely used | High susceptibility to depurination | Routine synthesis of unmodified oligos |
| Pac | Phenoxyacetyl | Allows for very mild deprotection conditions | More expensive than standard reagents | Synthesis of oligonucleotides with base-sensitive labels or modifications |
| dmf/dbf | Dimethylformamidine / Dibutylformamidine | Resistant to acid-catalyzed depurination | dmf can be labile; dbf is slower to deprotect | Synthesis of long oligonucleotides or sequences with high adenine content |
Table 2: Recommended Deprotection Conditions
The rate-determining step in standard deprotection is often the removal of the protecting group from Guanine (dG). The conditions below are sufficient for the complete deprotection of all standard bases, including adenine.
| Method | Reagent | Temperature | Time | Compatible dG Protection | Notes |
| Standard | Ammonium Hydroxide | 55 °C | 8 hours | iBu-dG | Traditional method. Ensure fresh ammonium hydroxide is used.[7][11] |
| Standard | Ammonium Hydroxide | 65 °C | 2 hours | dmf-dG, Ac-dG | Faster deprotection for more labile G groups.[7] |
| UltraFAST | AMA (1:1 NH₄OH / 40% Methylamine) | 65 °C | 5-10 min | iBu-dG, dmf-dG, Ac-dG | Very rapid. Requires Acetyl-dC (Ac-dC) to prevent side reactions.[7][8][12] |
| UltraMILD | 0.05M K₂CO₃ in Methanol | Room Temp | 4 hours | iPr-Pac-dG | For highly sensitive molecules. Requires Pac-dA and phenoxyacetic anhydride capping.[7][8] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for oligonucleotides synthesized with standard Bz-dA, Bz-dC, and iBu-dG phosphoramidites.
-
Cleavage: Place the synthesis column containing the controlled pore glass (CPG) support into a 2 mL screw-cap vial. Add 1-2 mL of concentrated ammonium hydroxide (28-30%) to the vial, ensuring the CPG is fully submerged.
-
Incubation: Securely cap the vial. Heat the vial at 55 °C for 8 to 15 hours to ensure cleavage from the support and complete removal of all base-protecting groups.[1][11]
-
Cooling & Evaporation: After incubation, cool the vial to room temperature. Transfer the ammoniacal solution to a new tube, leaving the CPG behind. Evaporate the solution to dryness using a vacuum concentrator.
-
Reconstitution: Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water for analysis or purification.
Protocol 2: UltraFAST Deprotection with AMA
This protocol is for oligonucleotides synthesized with fast deprotecting amidites, such as Ac-dC and dmf-dG.
-
Prepare AMA Reagent: In a fume hood, prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.[4][7] Keep the solution on ice.
-
Cleavage & Deprotection: Add 1-2 mL of the cold AMA solution to the vial containing the synthesis support. Securely cap the vial.
-
Incubation: Heat the vial at 65 °C for 10-15 minutes.[4][12]
-
Cooling & Evaporation: After incubation, immediately place the vial on ice for 10 minutes to cool.[4] Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator.
-
Reconstitution: Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water.
Visualizations
The following diagram illustrates the standard solid-phase synthesis cycle and highlights the steps where adenine modification is most likely to occur.
References
- 1. atdbio.com [atdbio.com]
- 2. Conversion of adenine to 5-amino-4-pyrimidinylimidazole caused by acetyl capping during solid phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Dialkylformamidines: depurination resistant N6-protecting group for deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Strategies to Improve Purity of Synthetic Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of oligonucleotides.
Troubleshooting Guide
This section addresses specific problems that can arise during oligonucleotide synthesis and purification, offering potential causes and solutions.
1. My final oligonucleotide product has low purity, showing multiple shorter sequences (n-1, n-2). What went wrong?
Low purity with a significant presence of truncated sequences, often called "failure sequences," is a common issue stemming from incomplete coupling during solid-phase synthesis.[1][2][][4]
-
Potential Cause 1: Low Coupling Efficiency. Each nucleotide addition cycle during synthesis is not 100% efficient. With every cycle, a small percentage of the growing oligonucleotide chains fail to have the next base added.[2][5][6] This effect is cumulative, meaning the proportion of full-length product decreases as the oligonucleotide length increases.[2][5] For example, with a 99% coupling efficiency, a 50-mer oligonucleotide will have a theoretical maximum yield of full-length product of only about 60%.
-
Solution 1: Optimize Synthesis Chemistry. Ensure that all reagents used in the synthesizer are fresh and of high quality, as impurities in the starting materials can negatively impact the final product.[] The efficiency of the capping step, which blocks unreacted chains from further elongation, is also critical. Inefficient capping can lead to the formation of deletion mutants that are difficult to separate from the full-length product.[7]
-
Potential Cause 2: Inadequate Purification Method. The chosen purification method may not be suitable for the length and intended application of your oligonucleotide. Standard desalting, for instance, only removes salts and very short failure sequences.[2][5]
-
Solution 2: Select a More Stringent Purification Method. For applications requiring high purity, especially for oligonucleotides longer than 35-40 bases, more advanced purification techniques are necessary.[2][5] Methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) offer significantly higher resolution and can effectively remove shorter failure sequences.[5][8][9]
2. I observe unexpected peaks in my HPLC chromatogram. What could they be?
Unexpected peaks in an HPLC analysis of a synthetic oligonucleotide can arise from various impurities generated during synthesis and deprotection.
-
Potential Cause 1: Failure Sequences. As discussed above, shorter (n-x) sequences are the most common type of impurity.[]
-
Solution 1: Enhanced Purification. If not already performed, re-purify the oligonucleotide using a high-resolution method like reversed-phase or anion-exchange HPLC.[8][10]
-
Potential Cause 2: Deprotection-Related Impurities. Incomplete removal of protecting groups from the bases or the phosphate (B84403) backbone during the deprotection step can lead to modified oligonucleotides with different retention times on HPLC.[11][12] Conversely, harsh deprotection conditions can lead to side reactions, such as the alkylation of the N-3 position on thymidine, creating a +53 Da impurity.[7]
-
Solution 2: Optimize Deprotection. Carefully review and optimize the deprotection protocol, ensuring the correct reagents, temperature, and incubation time are used for the specific protecting groups on your oligonucleotide.[11][12] For sensitive modifications, milder deprotection strategies may be required.[12][13]
-
Potential Cause 3: High Molecular Weight Impurities. Peaks corresponding to higher molecular weights (e.g., n+1) can result from side reactions during the coupling step, such as the incorporation of a dimer of a phosphoramidite.[][7]
-
Solution 3: Optimize Synthesis and Purification. Ensure the activator used during synthesis is not overly acidic, which can contribute to the formation of these high molecular weight species.[7] High-resolution purification methods like PAGE are effective at separating products based on size and can remove these larger impurities.[1]
3. My purified oligonucleotide yield is very low. How can I improve it?
Low recovery of the final product can be a significant issue, particularly with more stringent purification methods.
-
Potential Cause 1: Purification Method. Polyacrylamide Gel Electrophoresis (PAGE) is known for providing very high purity but often results in lower yields due to the complex extraction process from the gel matrix.[9][14][15]
-
Solution 1: Consider Alternative Purification. If extremely high purity is not an absolute requirement, HPLC can offer a good balance between purity and yield.[5] For some applications, cartridge purification might be sufficient and provides a higher recovery rate than PAGE or HPLC.[8][9]
-
Potential Cause 2: Inefficient Extraction from PAGE Gel. The protocol used to elute the oligonucleotide from the excised gel band can significantly impact the final yield.
-
Solution 2: Optimize Elution from Gel. Ensure the gel slice is thoroughly crushed and allow sufficient time for the oligonucleotide to diffuse into the elution buffer.[16] Methods like electroelution can also be employed for more efficient recovery.[1]
-
Potential Cause 3: Loss During Desalting/Precipitation. Steps following purification, such as desalting or ethanol (B145695) precipitation, can also lead to sample loss if not performed carefully.
-
Solution 3: Careful Post-Purification Handling. When performing ethanol precipitation, especially with small amounts of oligonucleotide, the use of a carrier like tRNA can help improve recovery.[17] Ensure complete resuspension of the pellet after precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in synthetic oligonucleotides?
The most prevalent impurities are "failure sequences," which are shorter oligonucleotides (n-1, n-2, etc.) that result from incomplete coupling at each step of the synthesis.[][18] Other common impurities include by-products from the cleavage and deprotection steps, sequences with modifications from side reactions, and residual salts or small molecules from the synthesis process.[2][4]
Q2: When is desalting a sufficient purification method?
Desalting is the most basic form of purification and primarily removes salts and other small molecule by-products from the synthesis.[9][19] It is generally considered sufficient for non-demanding applications like standard PCR or for short oligonucleotides (typically less than 35 bases) where the full-length product is the vast majority of the synthesized material.[2][8]
Q3: What is the difference between cartridge purification, HPLC, and PAGE?
These methods offer increasing levels of purity:
-
Reverse-Phase Cartridge Purification: This method separates the full-length oligonucleotide, which retains its 5'-dimethoxytrityl (DMT) group, from truncated sequences that do not have this hydrophobic group.[2] It is a step up from desalting and can provide purity levels of around 65-80%.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution than cartridge purification and can be performed in different modes, such as reversed-phase (RP-HPLC) or anion-exchange (AEX-HPLC). RP-HPLC separates based on hydrophobicity, while AEX-HPLC separates based on the number of phosphate groups (i.e., length).[2][10] HPLC can achieve purities of greater than 85%.[8]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size with single-base resolution.[15] It is the most rigorous method and is recommended for applications requiring the highest purity, such as cloning, site-directed mutagenesis, and therapeutic applications.[1][5] PAGE can achieve purities of over 90%.[14]
Q4: How do I choose the right purification method for my application?
The choice of purification method depends on the length of the oligonucleotide, the required purity for the downstream application, and the synthesis scale.
Quantitative Data Summary
The following table summarizes the typical purity levels and recommended applications for different oligonucleotide purification methods.
| Purification Method | Typical Purity | Recommended For | Oligonucleotide Length |
| Desalting | Variable, removes small molecules | Standard PCR, sequencing primers | ≤ 35 bases[2][8] |
| Cartridge Purification | > 80%[8] | Sequencing, cloning, qPCR | Up to 50-60 bases |
| HPLC | > 85%[8] | Mutagenesis, cloning, antisense | Up to ~60 bases (RP-HPLC) |
| PAGE | > 90%[14] | Gene synthesis, crystallography, therapeutics | All lengths, especially > 50 bases[1] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of Oligonucleotides
This protocol provides a general guideline for the purification of oligonucleotides using RP-HPLC.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.[20]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes is typical. The exact gradient will depend on the length and sequence of the oligonucleotide.[20]
-
Flow Rate: Typically 1-4 mL/min for analytical to semi-preparative scales.[20]
-
Detection: UV absorbance at 260 nm.[20]
-
-
Fraction Collection and Post-Purification Processing:
-
Collect the fractions corresponding to the major peak, which is typically the full-length product.
-
Lyophilize (freeze-dry) the collected fractions to remove the mobile phase.[20]
-
If using non-volatile salts in the mobile phase, the purified oligonucleotide must be desalted using a method like size-exclusion chromatography (e.g., a NAP column) or ethanol precipitation.[20]
-
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
This protocol outlines the steps for purifying oligonucleotides using denaturing PAGE.
-
Sample and Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide) containing 7-8 M urea (B33335) in 1X TBE buffer.[17] The percentage of acrylamide (B121943) depends on the length of the oligonucleotide to be purified.
-
Dissolve the dried oligonucleotide in a loading buffer containing formamide (B127407) (e.g., 90% formamide in 1X TBE).[16]
-
Heat the sample at 95°C for 1-2 minutes and then chill on ice immediately before loading to denature any secondary structures.[17]
-
-
Electrophoresis:
-
Pre-run the gel to ensure it is at a consistent temperature.
-
Load the sample into the wells. It is advisable to load a marker dye (e.g., bromophenol blue and xylene cyanol) in adjacent lanes but not mixed with the sample.[16]
-
Run the gel at a constant power until the desired separation is achieved. The oligonucleotide should migrate at least two-thirds of the way down the gel for good resolution.[16]
-
-
Visualization and Excision:
-
Elution and Recovery:
-
Crush the excised gel slice and place it in a tube with an elution buffer (e.g., 0.5 M NaCl or 0.5 M ammonium (B1175870) acetate).
-
Incubate at room temperature or 37°C overnight with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.[16]
-
Separate the supernatant containing the oligonucleotide from the gel fragments.
-
Desalt the purified oligonucleotide using ethanol precipitation or a desalting column to remove salts and residual urea.[16]
-
Visualizations
Caption: Experimental workflow for synthetic oligonucleotide purification.
Caption: Decision tree for selecting an oligonucleotide purification method.
References
- 1. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labcluster.com [labcluster.com]
- 4. 寡核苷酸纯化 [sigmaaldrich.com]
- 5. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - CL [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Protocol for PAGE Gel Purification [ibiblio.org]
- 17. Protocols for Oligonucleotides | Thermo Fisher Scientific - US [thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. gilson.com [gilson.com]
- 20. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Supramolecular Synthesis
Important Notice: Following a comprehensive literature search, no specific information, research articles, or experimental protocols were found for a compound explicitly named "adamantyl-caged pyridocage (AdCaPy)". This suggests that "this compound" may be a novel, unpublished compound, a proprietary name, or a term not yet recognized in the broader scientific community.
Therefore, this technical support guide provides information on the general principles of supramolecular cage synthesis, with a focus on components suggested by the term "this compound" (adamantane, pyridine-containing cages). The troubleshooting advice and FAQs are based on established knowledge in supramolecular chemistry and may serve as a helpful starting point for researchers working on related structures.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a capping reagent in supramolecular synthesis?
In the context of supramolecular chemistry, particularly in the formation of coordination cages, capping reagents (or capping ligands) are crucial for controlling the final structure of the assembly. Their primary role is to block reactive sites on a metal ion or a building block, preventing the formation of extended, polymeric structures (metal-organic frameworks) and instead promoting the formation of discrete, closed cages.[1] By occupying specific coordination sites, they direct the self-assembly process towards a thermodynamically or kinetically favored cage structure.
Q2: How might an adamantyl group influence the formation of a caged compound?
The adamantane (B196018) moiety is a rigid, bulky, and hydrophobic hydrocarbon.[2][3][4] In supramolecular chemistry, incorporating adamantane into a ligand can have several effects:
-
Steric Hindrance: The bulkiness of the adamantyl group can direct the assembly process by sterically favoring certain geometries and disfavoring others.
-
Hydrophobic Interactions: The hydrophobic nature of adamantane can drive the self-assembly in aqueous solutions, where the adamantyl groups may cluster to minimize contact with water.
-
Solubility: Adamantane derivatives can influence the solubility of the resulting cage in different solvents.
-
Guest Binding: An adamantyl group can act as a guest molecule to be encapsulated within a host cage, a principle often seen in host-guest chemistry with cyclodextrins or cucurbiturils.[5]
Q3: What are potential challenges when using pyridine-based ligands in cage synthesis?
Pyridine and its derivatives are common building blocks for supramolecular cages due to their excellent coordination properties with various metal ions. However, their use can present challenges:
-
Competing Equilibria: The formation of supramolecular cages is an equilibrium-driven process. Multiple species, including intermediates and alternative cage structures, may coexist in solution.
-
Solubility Issues: Both the ligands and the resulting metal-organic cages can have limited solubility in common solvents, which can hinder synthesis and characterization.
-
Sensitivity to Conditions: The outcome of the synthesis can be highly sensitive to factors like solvent, temperature, concentration, and the presence of counter-ions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Formation of an insoluble precipitate or polymer instead of a discrete cage. | The capping reagent is ineffective or absent, leading to uncontrolled polymerization. | - Introduce a monodentate or bidentate capping ligand that can block the extension of the network.[1]- Adjust the stoichiometry of the metal ion to the capping reagent to favor cage formation.- Change the solvent to one that better solubilizes the desired cage structure. |
| Low or no yield of the desired cage compound. | - Reaction conditions (temperature, time, concentration) are not optimal.- The chosen capping reagent sterically hinders the formation of the desired cage.- Incorrect stoichiometry of reactants. | - Systematically screen different temperatures and reaction times.- Experiment with different concentrations of the reactants.- Try a smaller or differently shaped capping reagent to reduce steric hindrance.- Carefully control the stoichiometry of all components. |
| Formation of a complex mixture of products. | Multiple thermodynamic minima are accessible, leading to the formation of different cage structures or oligomers. | - Alter the solvent to favor the formation of a single product.- Employ template-assisted synthesis by introducing a guest molecule that selectively stabilizes the desired cage structure.- Modify the reaction temperature to favor a specific product (thermodynamic vs. kinetic control). |
| Difficulty in characterizing the final product. | - The product is unstable and decomposes during analysis.- The cage is in dynamic equilibrium with its components in solution.- The product is poorly soluble. | - Use non-invasive analytical techniques like NMR spectroscopy for in-solution characterization.- For mass spectrometry, use gentle ionization techniques like electrospray ionization (ESI-MS).- Screen a wide range of solvents for NMR and crystallization attempts. |
Conceptual Experimental Protocol: General Synthesis of a Supramolecular Cage with a Capping Reagent
This is a generalized protocol and should be adapted based on the specific chemistry being investigated.
1. Ligand Synthesis: a. Synthesize the primary, multitopic ligand (e.g., a bis- or tris-pyridyl ligand potentially incorporating an adamantyl moiety) according to established organic chemistry procedures. b. Purify the ligand using techniques such as column chromatography or recrystallization. c. Characterize the purified ligand using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
2. Cage Assembly: a. In a clean vial, dissolve the primary ligand and the chosen capping reagent in an appropriate solvent (e.g., acetonitrile, methanol, water). b. In a separate vial, dissolve the metal salt (e.g., palladium(II) nitrate, platinum(II) nitrate) in the same solvent. c. Slowly add the metal salt solution to the ligand solution dropwise with stirring. d. Allow the reaction mixture to stir at a specific temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., 1 to 24 hours).
3. Isolation and Purification: a. If a precipitate forms and is the desired product, isolate it by filtration. b. If the product is soluble, it may be precipitated by the addition of a less polar solvent. c. Recrystallization from a suitable solvent system can be used for further purification.
4. Characterization: a. NMR Spectroscopy: ¹H and DOSY NMR can confirm the formation of a single, well-defined species in solution and provide information about its size. b. Mass Spectrometry: ESI-MS is often used to determine the mass-to-charge ratio of the assembled cage, confirming its composition. c. X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation of the cage architecture.
Visualizing the Role of Capping Reagents
The following diagrams illustrate the conceptual role of capping reagents in directing the formation of supramolecular structures.
Caption: Role of capping reagents in directing self-assembly.
Caption: General workflow for capped supramolecular cage synthesis.
References
Technical Support Center: Refinement of Protocols to Limit 5-amino-4-pyrimidinylimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of 5-amino-4-pyrimidinylimidazole as an impurity during solid-phase oligonucleotide synthesis.
Troubleshooting Guides
Issue: Detection of an Unexpected +98 amu Impurity in Oligonucleotide Synthesis
Symptoms:
-
A significant impurity peak is observed during LC-MS analysis of a synthesized oligonucleotide.
-
The mass of the impurity is consistently 98 atomic mass units (amu) greater than the expected mass of the full-length oligonucleotide.
-
The impurity is more prominent in sequences containing adenine (B156593) residues.
Root Cause Analysis:
The +98 amu impurity has been identified as an oligonucleotide in which an adenine residue has been converted to 5-amino-4-pyrimidinylimidazole.[1] This modification is a side-reaction caused by the standard acetyl capping step during solid-phase synthesis.[1][2] The capping step, which uses acetic anhydride (B1165640) and a catalyst like N-methylimidazole, is designed to block unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletionmer impurities.[3] However, the capping reagents can also react with the adenine base, leading to this specific modification.
dot
References
- 1. Conversion of adenine to 5-amino-4-pyrimidinylimidazole caused by acetyl capping during solid phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of Pharmaceutical Impurities: A Comparative Analysis of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the identification and structural elucidation of impurities are of paramount importance to ensure the safety and efficacy of drug products.[1][2] Undesirable chemical entities can emerge from various stages, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1][2][3] This guide provides a comparative overview of modern analytical methodologies for confirming the structure of a novel impurity, herein hypothetically designated as "AdCaPy," and presents a systematic workflow for its characterization.
Comparative Analysis of Analytical Techniques
The structural confirmation of an unknown impurity is a meticulous process that relies on the synergistic use of multiple analytical techniques.[4][5][6] The choice of methods depends on the physicochemical properties of the impurity and the desired level of structural detail. Below is a comparison of the most pivotal techniques.
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | Retention time (t R ), Purity assessment, Quantification | High resolution and sensitivity, applicable to a wide range of compounds, robust and reproducible.[7] | Provides limited structural information on its own. | Initial detection, isolation, and quantification of the impurity.[6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight, Elemental composition (High-Resolution MS), Fragmentation pattern | High sensitivity and specificity, provides direct molecular weight information, can be coupled with HPLC for complex mixtures.[4][5] | Isomers may not be distinguishable by MS alone, ionization efficiency can vary. | Determination of molecular formula and initial structural hypotheses based on fragmentation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation of volatile compounds | Excellent for volatile and semi-volatile impurities, high separation efficiency.[5][7] | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile organic impurities.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) | Detailed atomic-level structural information, connectivity of atoms, stereochemistry | Unambiguous structure determination, non-destructive.[4][5][8] | Requires a relatively pure and concentrated sample, lower sensitivity compared to MS. | Definitive confirmation of the chemical structure and stereochemistry of the isolated impurity.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups | Fast and non-destructive, provides a molecular fingerprint.[7] | Complex spectra can be difficult to interpret fully, not ideal for quantification. | Preliminary identification of functional groups present in the impurity. |
Experimental Protocols for Impurity Structure Confirmation
A systematic approach is crucial for the successful elucidation of an impurity's structure. The following protocols outline the key experimental stages.
Isolation of the "this compound" Impurity
-
Objective: To obtain a pure sample of the impurity for subsequent spectroscopic analysis.
-
Methodology: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for isolating non-volatile impurities.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Column: A C18 reverse-phase column suitable for preparative scale.
-
Detection: UV detector set at a wavelength where both the API and the impurity absorb.
-
Fraction Collection: The fraction corresponding to the "this compound" peak is collected.
-
Post-Isolation Processing: The collected fraction is concentrated under reduced pressure to remove the mobile phase, yielding the isolated impurity.
-
Molecular Weight Determination and Formula Prediction
-
Objective: To determine the accurate mass of the impurity and predict its elemental composition.
-
Methodology: High-Resolution Mass Spectrometry (HRMS) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: The isolated impurity is dissolved in a suitable solvent (e.g., methanol/water).
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Data Analysis: The accurate mass measurement is used to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ± 5 ppm).
-
Structural Elucidation using NMR Spectroscopy
-
Objective: To obtain detailed information about the chemical structure, including the carbon-hydrogen framework and the connectivity of atoms.
-
Methodology: A suite of NMR experiments is performed.
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing the connectivity between protons (COSY), directly bonded carbon-proton pairs (HSQC), and long-range carbon-proton correlations (HMBC), which allows for the assembly of the molecular structure.
-
Sample Preparation: The isolated impurity is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Workflow and Pathway Visualizations
Visualizing the experimental workflow and potential biological implications of an impurity can aid in understanding its significance.
Conclusion
Confirming the structure of a pharmaceutical impurity like "this compound" is a non-trivial but essential task in drug development. A multi-technique approach, combining the separation power of chromatography with the detailed structural insights from mass spectrometry and NMR spectroscopy, is the gold standard.[4][5][6] The comprehensive characterization of impurities is not only a regulatory requirement but also a fundamental aspect of ensuring patient safety.[1][3][9] The workflows and methodologies presented in this guide provide a robust framework for researchers to confidently identify and structurally elucidate unknown impurities encountered during the development of new medicines.
References
- 1. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 2. biomedres.us [biomedres.us]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 6. biomedres.us [biomedres.us]
- 7. toref-standards.com [toref-standards.com]
- 8. youtube.com [youtube.com]
- 9. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation for AdCaPy Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods suitable for the detection and quantification of Adenosine-5'-(α,β-methylene)diphosphate (AdCaPy), a non-hydrolyzable analog of adenosine (B11128) diphosphate (B83284) (ADP). Due to the limited availability of validated methods specifically for this compound, this document focuses on established and validated techniques for structurally similar compounds, primarily ADP and other non-hydrolyzable ATP analogs. The presented data and protocols serve as a robust starting point for the validation of an analytical method tailored to this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of ADP and related compounds. This data can be used as a benchmark when developing and validating a method for this compound.
| Analytical Method | Analyte(s) | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| HPLC-UV | ADP, ATP, AMP | Human Bronchial Epithelial Cells | 0.2 - 10 µM | ATP: 0.05 µM, ADP: 0.06 µM, AMP: 0.04 µM | ATP: 0.18 µM, ADP: 0.20 µM, AMP: 0.12 µM | 95.2 - 104.5% | Intra-day: < 5.1%, Inter-day: < 3.4% | [1][2] |
| Ion-Pairing HPLC with Fluorescence Detection | ADP, ATP, AMP, Adenosine | Primary Astrocyte Cell Cultures | 0.15 - 19.2 pmol | ~0.08 pmol | ~0.16 pmol | Not Reported | Intra-day: < 5.1%, Inter-day: < 3.4% | |
| LC-MS/MS | ADP, ATP, AMP | Neonate Mice Dried Blood Spot, Liver, and Brain | 0.1 - 20 µg/ml | Not Reported | 0.1 µg/ml | 88 - 110% | ≤ 15% | |
| HILIC-MS/MS | cAMP, ATP | Biological System (in vitro) | cAMP: 0.5 - 100 nM, ATP: 50 nM - 50 µM | cAMP: 0.5 nM, ATP: 50 nM | Not Reported | Not Reported | Not Reported | [3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These can be adapted for the specific requirements of this compound analysis.
HPLC-UV Method for Adenosine Phosphates
This protocol is based on a validated method for the simultaneous analysis of ATP, ADP, and AMP in a cellular matrix.[1][2]
-
Sample Preparation:
-
Rapidly extract adenosine phosphates from cells using a suitable extraction buffer.
-
Centrifuge the extract to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 3 × 150 mm, 2.7 µm).
-
Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate (B84403) (pH 6.80).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 1 µL.
-
-
Validation Parameters:
-
Linearity: Prepare calibration curves from 0.2 to 10 µM.
-
LOD and LOQ: Determine based on signal-to-noise ratios of 3:1 and 10:1, respectively.
-
Accuracy and Precision: Evaluate using spiked samples at different concentrations.
-
LC-MS/MS Method for Nucleotides
This protocol provides a general framework for the sensitive and selective quantification of nucleotides.
-
Sample Preparation:
-
Extract nucleotides from the biological matrix.
-
Perform solid-phase extraction for sample clean-up if necessary.
-
For phosphorylated nucleotides, an optional dephosphorylation step to the corresponding nucleoside can be employed to improve chromatographic performance.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Dependent on the column dimensions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Mandatory Visualization
Signaling Pathway of P2Y Receptors
This compound, as an ADP analog, is relevant in the context of purinergic signaling, particularly through P2Y receptors. The following diagram illustrates the general signaling cascade initiated by the activation of Gq-coupled P2Y receptors.
Caption: Gq-coupled P2Y1 receptor signaling pathway activated by this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using a chromatography-based method.
Caption: General workflow for this compound analysis from sample to result.
Ectonucleotidase Activity Assay Workflow
This compound is a known inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that converts AMP to adenosine. The following workflow outlines an assay to screen for CD73 inhibitors.
Caption: Workflow for a CD73 inhibitor screening assay.
References
- 1. P2RY1 - Wikipedia [en.wikipedia.org]
- 2. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and application of an LC-MS/MS method for measuring the effect of (partial) agonists on cAMP accumulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Capping Strategies for Mitigating Antibody-Drug Conjugate (ADC) Aggregation
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics. However, their complex nature makes them susceptible to aggregation, a critical quality attribute that can impact efficacy, safety, and stability. This guide provides an objective comparison of different strategies to reduce ADC aggregation, with a focus on the role of cysteine capping, supported by experimental data and detailed protocols.
The Challenge of ADC Aggregation
Aggregation of ADCs is the formation of higher-order, non-covalent multimers of the conjugate molecules. This phenomenon is a significant hurdle in ADC development, primarily driven by the increased hydrophobicity imparted by the cytotoxic payload and linker.[1][2] Unfavorable conditions during the conjugation process, such as suboptimal buffer pH and the use of organic co-solvents, can further exacerbate aggregation.[1][2]
The consequences of ADC aggregation are severe, potentially leading to:
-
Reduced therapeutic efficacy: Aggregates may have altered binding affinity and pharmacokinetics.[1]
-
Increased immunogenicity: The introduction of aggregated protein complexes can trigger an unwanted immune response in patients.[2]
-
Decreased solubility and stability: Aggregation can lead to precipitation, impacting the product's shelf-life and manufacturability.[1][3]
Strategies to Minimize ADC Aggregation
Several strategies are employed throughout the ADC development process to control and minimize aggregation. These can be broadly categorized as formulation, process-related, and conjugation strategies.
1. Formulation and Linker Chemistry:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to offset the hydrophobicity of the payload, thereby reducing the propensity for aggregation.[3][]
-
Optimized Formulation: Careful selection of buffers, pH, ionic strength, and the inclusion of stabilizing excipients like surfactants (e.g., polysorbates) and sugars can significantly enhance the stability of the final ADC product and prevent aggregation during storage.[][5]
2. Process-Related Strategies:
-
Lock-Release Technology: This innovative approach physically separates antibody molecules during conjugation by immobilizing them on a solid-phase support, such as a resin.[1][2][6] This prevents the hydrophobic, newly formed ADCs from interacting and aggregating.[1][2][6] Once conjugation is complete, the purified ADC is released into an optimal, stabilizing buffer.[1][6]
3. Conjugation and Capping Strategies:
Site-specific conjugation to engineered cysteine residues is a popular method for producing homogeneous ADCs. However, these engineered cysteines are often capped in the cell culture environment by forming disulfide bonds with free cysteine or glutathione (B108866).[7][8][9] The strategy used to "de-cap" these cysteines prior to drug conjugation is critical for the quality and stability of the final ADC.
Conventional Cysteine De-capping and Conjugation
The traditional method involves a harsh, full reduction of the antibody using potent reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This process not only removes the cysteine and glutathione caps (B75204) but also cleaves the native interchain disulfide bonds that are essential for the antibody's structure. A subsequent re-oxidation step is required to reform these bonds. This reduction-reoxidation process can be inefficient and lead to:
-
Disulfide bond scrambling: Incorrect reformation of disulfide bonds.[7][10]
-
Antibody fragmentation and misfolding: Compromising the structural integrity of the antibody.[10]
-
Increased heterogeneity and aggregation: The presence of misfolded species and exposed hydrophobic patches increases the likelihood of aggregation.
Advanced Capping Strategy: TNB-Capping and Selective Reduction
A more advanced and gentle approach involves the in-process introduction of a labile capping agent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), during cell culture.[7][10][11] This results in the formation of a 5-thio-2-nitrobenzoic acid (TNB) cap on the engineered cysteines.
The key advantage of this strategy is that the TNB cap can be selectively removed using a mild reducing agent, tris(3-sulfonatophenyl)phosphine (TSPP), which does not affect the antibody's native interchain disulfide bonds.[7][10][12] This eliminates the need for the harsh full reduction and re-oxidation cycle, leading to a significantly more homogeneous and stable ADC.[10][11]
Comparative Analysis of Conjugation Strategies
The TNB-capping strategy offers significant advantages in producing a higher quality ADC product with reduced heterogeneity, which is a key factor in minimizing aggregation. The following table summarizes the product quality attributes of an ADC produced via the TNB-capping and selective reduction method compared to the conventional Cys-capping and full reduction-reoxidation method.
| Quality Attribute | Conventional Cys-Capping / TCEP Reduction | TNB-Capping / TSPP Selective Reduction | Reference |
| Hinge Scrambling | 7–10% | Not Detected | [10][11] |
| Fragmentation | 7–10% | Low Level | [10][11] |
| Product Homogeneity | Heterogeneous mixture with mis-paired disulfide bonds | Significantly more homogeneous with expected disulfide bond pairing | [10][11] |
Data derived from studies on trastuzumab with engineered cysteines.[10][11]
Experimental Protocols
Protocol 1: TNB-Capping of Engineered Antibodies in Cell Culture
This protocol describes the generation of TNB-capped antibodies, a prerequisite for the selective reduction and conjugation process.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells expressing the cysteine-engineered antibody in a suitable basal medium.
-
DTNB Feed: After the initial growth phase (e.g., Day 7-10), add a bolus of DTNB solution to the culture medium to achieve a final concentration of 1-4 mM.[11]
-
Incubation: Continue the cell culture for a defined period to allow for the capping of the engineered cysteines with TNB.
-
Harvest and Purification: Harvest the cell culture fluid and purify the TNB-capped antibody using standard chromatography techniques (e.g., Protein A affinity chromatography).
-
Verification: Confirm the TNB-capping efficiency using mass spectrometry to analyze the intact antibody mass.[10][11]
Protocol 2: Selective Reduction and Conjugation of TNB-Capped Antibodies
This protocol outlines the gentle de-capping and subsequent drug conjugation.
-
Selective Reduction:
-
Prepare the purified TNB-capped antibody in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Add an excess (e.g., ~7 equivalents) of the selective reducing agent, tris(3-sulfonatophenyl)phosphine (TSPP).[12]
-
Incubate at ambient temperature for approximately 2 hours to selectively remove the TNB caps, exposing the reactive thiol groups.[12]
-
-
Conjugation:
-
Directly add the linker-payload molecule to the reaction mixture containing the reduced antibody.
-
Incubate to allow for the covalent attachment of the linker-payload to the engineered cysteine residues.
-
-
Purification: Purify the resulting ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove excess reagents and unconjugated payload.[11]
Protocol 3: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)
SEC is the standard method for quantifying aggregates in protein therapeutics.[1][13][14]
-
System Preparation:
-
Mobile Phase:
-
Prepare an aqueous mobile phase, typically a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4).[14]
-
For more hydrophobic ADCs, it may be necessary to add a small percentage of an organic solvent (e.g., acetonitrile (B52724) or isopropanol) to the mobile phase to prevent non-specific interactions with the column matrix.[13]
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[13]
-
-
Chromatography:
-
Inject the sample onto the equilibrated column.
-
Run an isocratic elution at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. Aggregates, being larger, will elute first, followed by the monomeric ADC, and then any smaller fragments.
-
Calculate the percentage of aggregate by dividing the area of the aggregate peak(s) by the total area of all peaks.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows for ADC production and analysis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 5. leukocare.com [leukocare.com]
- 6. adcreview.com [adcreview.com]
- 7. scientificarchives.com [scientificarchives.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic understanding of the cysteine capping modifications of antibodies enables selective chemical engineering in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteine metabolic engineering and selective disulfide reduction produce superior antibody-drug-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2018146585A1 - Large scale production process for capped and un-capped antibody cysteines and their use in therapeutic protein conjugation - Google Patents [patents.google.com]
- 13. shimadzu.com [shimadzu.com]
- 14. agilent.com [agilent.com]
Navigating the Labyrinth of Oligonucleotide Impurities: A Comparative Guide to AdCaPy Formation and Other Common Contaminants
For Immediate Publication
A deep dive into the origins, detection, and impact of common oligonucleotide impurities, with a special focus on N3-cyanoethyl adducts (AdCaPy/CNET), providing researchers, scientists, and drug development professionals with a comprehensive guide to ensuring the quality and safety of oligonucleotide therapeutics.
The therapeutic promise of oligonucleotides is immense, offering targeted treatments for a wide range of diseases. However, the complex solid-phase synthesis process, while highly efficient, inevitably generates a heterogeneous mixture of impurities alongside the desired full-length product (FLP). These impurities can significantly impact the safety, efficacy, and stability of the final drug substance. This guide provides a detailed comparison of a critical, yet often overlooked, impurity class—N3-(2-cyanoethyl) adducts (this compound or CNET)—with other prevalent oligonucleotide-related impurities.
The Impurity Landscape: A Tale of Synthesis Imperfections
Solid-phase oligonucleotide synthesis is a cyclical process involving the sequential addition of nucleotide building blocks. While remarkably effective, minor inefficiencies at each step can lead to a diverse array of impurities. Understanding the formation mechanisms of these contaminants is the first step toward effective control and mitigation.
Formation Pathways of Key Oligonucleotide Impurities
The following diagram illustrates the origins of this compound/CNET and other common impurities during the standard phosphoramidite (B1245037) synthesis cycle.
Caption: Formation of common oligonucleotide impurities at different stages of the synthesis cycle.
A Closer Look at this compound/CNET Impurities
This compound, more formally known as N3-(2-cyanoethyl)thymine (CNET) or its equivalent on other bases, is a product-related impurity with a mass addition of 53 Da.[1][2] It arises during the final cleavage and deprotection step. The 2-cyanoethyl group, used to protect the phosphate (B84403) backbone during synthesis, is removed, generating acrylonitrile as a byproduct.[1][2] This highly reactive acrylonitrile can then undergo a Michael addition reaction, primarily with the N3 position of thymine (B56734) and uracil (B121893) residues.[1][2]
While often considered a minor impurity, its structural similarity to the native oligonucleotide can make it challenging to remove during purification. Its presence can potentially interfere with Watson-Crick base pairing, thereby affecting the hybridization properties and biological activity of the therapeutic.
Head-to-Head Comparison: this compound vs. Other Major Impurities
To provide a clear perspective, the following table summarizes the key characteristics of this compound/CNET in comparison to other frequently encountered oligonucleotide impurities.
| Impurity Class | Formation Mechanism | Typical Mass Difference | Typical Abundance | Potential Impact |
| This compound (CNET) | Reaction of acrylonitrile byproduct with nucleobases (primarily T/U) during deprotection.[1][2] | +53 Da per modification | Low to moderate, dependent on deprotection conditions and sequence. | Can disrupt base pairing and affect hybridization affinity.[3] |
| Shortmers (n-x) | Incomplete coupling of a phosphoramidite monomer to the growing oligonucleotide chain.[4][5] | Varies based on the number of missing nucleotides. | Can be significant if coupling efficiency is low; major impurity class. | Reduced therapeutic activity due to incomplete sequence. Can be difficult to separate from FLP. |
| Longmers (n+x) | Inappropriate activation of a phosphoramidite leading to additions, such as GG dimer formation. | Varies based on the number of added nucleotides. | Generally low, but can be problematic with certain sequences and activators. | Unknown/unpredictable biological activity and potential for off-target effects.[6] |
| Abasic Sites | Depurination (loss of adenine (B156593) or guanine) caused by the acidic conditions of the detritylation step.[7][8] | -134 Da (dG) or -150 Da (dA) | Variable, can increase with longer exposure to acid. | Significantly disrupts duplex stability and can halt polymerase activity.[8] |
| Capping Failures (n-1 Deletions) | Inefficient capping of unreacted 5'-hydroxyl groups, allowing for elongation in a subsequent cycle. | Varies based on the single missing nucleotide. | Can be a major impurity if capping is not optimized. | Results in a heterogeneous mixture of sequences with a single internal deletion, impacting overall efficacy. |
| Backbone Modifications (e.g., P=O in PS) | Incomplete sulfurization during the synthesis of phosphorothioate (B77711) (PS) oligonucleotides. | -16 Da per P=O linkage | Common in PS oligonucleotides; levels depend on sulfurization reagent and conditions. | Can alter nuclease resistance and protein binding properties. |
Experimental Analysis: Detecting and Quantifying Impurities
The gold standard for oligonucleotide impurity analysis is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (IP-RP-HPLC-MS) .[4][9][10] This powerful technique allows for the separation of the FLP from its closely related impurities based on both hydrophobicity and mass-to-charge ratio.
A Generalized Experimental Workflow
The diagram below outlines a typical workflow for the analysis of oligonucleotide impurities using IP-RP-HPLC-MS.
Caption: A streamlined workflow for the separation, identification, and quantification of oligonucleotide impurities.
Detailed Experimental Protocol: IP-RP-HPLC-MS
The following protocol provides a starting point for the analysis of oligonucleotide impurities. Optimization is often required based on the specific oligonucleotide sequence, modifications, and length.
1. Sample Preparation:
-
Dissolve the lyophilized oligonucleotide sample in nuclease-free water or a low-salt buffer to a concentration of approximately 1 mg/mL.
-
Further dilute the sample with the initial mobile phase conditions to a final concentration suitable for injection (e.g., 0.1-0.5 mg/mL).
2. HPLC System and Column:
-
HPLC System: A biocompatible UHPLC or HPLC system capable of high-pressure gradients and equipped with a UV detector and coupled to a mass spectrometer.
-
Column: A reversed-phase column suitable for oligonucleotide analysis, such as a C18 or C8 column with a wide pore size (e.g., 130 Å). Common dimensions are 2.1 mm x 50-150 mm with particle sizes of 1.7-2.5 µm.[11]
-
Column Temperature: Elevated temperatures (e.g., 60-80 °C) are often used to denature secondary structures and improve peak shape.[11]
3. Mobile Phases:
-
Mobile Phase A (Aqueous): An aqueous solution containing an ion-pairing agent and a buffer. A common formulation is 8.6 mM triethylamine (B128534) (TEA) and 100 mM hexafluoroisopropanol (HFIP) in water, pH ~7-8.
-
Mobile Phase B (Organic): The same ion-pairing and buffer concentrations as Mobile Phase A in an organic solvent, typically methanol (B129727) or acetonitrile.
4. Chromatographic Gradient:
-
A shallow gradient of increasing Mobile Phase B is used to elute the oligonucleotides. A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5-30% B
-
20-22 min: 30-95% B
-
22-25 min: 95% B
-
25-27 min: 95-5% B
-
27-30 min: 5% B
-
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min for a 2.1 mm ID column.
5. Detection:
-
UV Detection: Monitor at 260 nm for quantification of the main peak and impurities.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements and confident identification of impurities.
-
Data Acquisition: Acquire full scan MS data to identify the masses of the eluting species. Data-dependent MS/MS can be used for structural confirmation.
-
6. Data Analysis:
-
Integrate the peak areas from the UV chromatogram to determine the relative abundance of the impurities.
-
Use the mass spectrometry data to identify the impurities based on their accurate mass. Deconvolution of the multiple charge states observed for large oligonucleotides is necessary to determine the neutral mass.
Mitigation and Control Strategies
Minimizing impurity formation is a critical aspect of oligonucleotide manufacturing.[12] For this compound/CNET, strategies include:
-
Optimizing Deprotection Conditions: Using alternative amine bases or scavengers in the deprotection solution can effectively trap the acrylonitrile byproduct before it reacts with the oligonucleotide.[2][13]
-
Two-Step Deprotection: A pre-treatment step to remove the cyanoethyl groups from the solid-support-bound oligonucleotide before cleavage can significantly reduce the formation of CNET adducts.[2]
For other impurities, control strategies focus on optimizing the respective steps in the synthesis cycle, such as ensuring high coupling and capping efficiencies and using high-purity reagents.[14]
Conclusion: The Path to Purer Oligonucleotide Therapeutics
The journey of an oligonucleotide from synthesis to a therapeutic product is paved with challenges, with impurity profiling being a critical checkpoint. While impurities like shortmers and longmers are well-recognized, adducts such as this compound/CNET require careful consideration due to their subtle nature and potential to impact biological function. By understanding the formation mechanisms, employing robust analytical methods, and implementing effective control strategies, researchers and developers can ensure the high purity, safety, and efficacy of the next generation of oligonucleotide medicines. The continued development of advanced analytical techniques will further empower the industry to navigate the complex landscape of oligonucleotide impurities.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Specific and nonspecific hybridization of oligonucleotide probes on microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Assessing Hybridization-Dependent Off-Target Risk for Therapeutic Oligonucleotides: Updated Industry Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and Characterization of Therapeutic Oligonucleotide Isomer Impurities by Cyclic Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Analysis of Oligonucleotides Containing Abasic Site Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n - 1 impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Minimising impurity formation in oligonucleotide synthesis | ICON plc [iconplc.com]
- 13. Simplified Oligonucleotide Phosphorus Deprotection Process with Reduced 3-(2-Cyanoethyl) Thymidine Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for the Control of Impurities in Oligonucleotide Synthesis (On-Demand) [usp.org]
- 15. Analytical and regulatory CMC strategies for oligonucleotide therapeutics [informaconnect.com]
- 16. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AdCaPy Findings in Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the findings generated by the hypothetical signaling pathway analysis tool, AdCaPy, and its cross-validation in different laboratory settings. The aim is to assess the reproducibility and robustness of this compound's analytical outcomes against alternative established methods.
Introduction to this compound and the Initial Finding
This compound is a novel bioinformatics tool designed to analyze high-throughput phosphoproteomic data to identify activated signaling pathways in cellular models. A foundational study, "Lab A," utilized this compound to analyze phosphoproteomic shifts in "Cancer Cell Line A" following stimulation with a novel growth factor, "GF-X." The primary finding from Lab A was the significant activation of the PI3K/AKT signaling pathway as the dominant cellular response. This guide examines the efforts of two independent laboratories, "Lab B" and "Lab C," to validate this finding, alongside a comparison with a traditional Kinase Activity Assay.
Comparative Data Presentation
The following table summarizes the quantitative data from the three laboratories and the alternative method. The primary metric shown is the Pathway Enrichment Score for key signaling pathways, as calculated by this compound, and the relative kinase activity for the alternative method.
| Signaling Pathway | Lab A (this compound) Pathway Enrichment Score | Lab B (this compound) Pathway Enrichment Score | Lab C (this compound) Pathway Enrichment Score | Alternative Method (Kinase Activity Assay)Relative Kinase Activity Fold Change |
| PI3K/AKT | 8.7 | 8.2 | 7.9 | 7.5 |
| MAPK/ERK | 2.1 | 2.5 | 5.8 | 3.1 |
| mTOR | 6.3 | 5.9 | 5.5 | 5.1 |
| JAK/STAT | 1.5 | 1.8 | 1.6 | Not Assessed |
Experimental Protocols
Phosphoproteomic Analysis using this compound (Labs A, B, and C)
-
Cell Culture and Stimulation: "Cancer Cell Line A" was cultured in RPMI-1640 medium supplemented with 10% FBS to 80% confluency. Cells were serum-starved for 12 hours prior to stimulation with 100 ng/mL of "GF-X" for 30 minutes.
-
Protein Extraction and Digestion: Following stimulation, cells were lysed in a urea-based buffer containing phosphatase and protease inhibitors. Protein concentration was determined by a BCA assay. 2 mg of protein per sample was reduced, alkylated, and digested overnight with trypsin.
-
Phosphopeptide Enrichment: Tryptic peptides were subjected to phosphopeptide enrichment using a titanium dioxide (TiO2) chromatography workflow.
-
Mass Spectrometry: Enriched phosphopeptides were analyzed on a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) using a data-dependent acquisition method.
-
Data Analysis with this compound: The raw mass spectrometry data was processed using a standard proteomic search engine to identify and quantify phosphopeptides. The resulting phosphopeptide quantification data was then uploaded to the this compound cloud platform. This compound performs data normalization, peptide-to-protein mapping, and pathway enrichment analysis based on a proprietary knowledge base of signaling networks. The output is a ranked list of activated pathways with corresponding enrichment scores.
Alternative Method: In Vitro Kinase Activity Assay
-
Cell Lysate Preparation: "Cancer Cell Line A" was cultured and stimulated as described in section 3.1. Cell lysates were prepared using a non-denaturing lysis buffer.
-
Immunoprecipitation: AKT and ERK kinases were immunoprecipitated from 1 mg of cell lysate using specific antibodies conjugated to magnetic beads.
-
Kinase Activity Measurement: The immunoprecipitated kinases were incubated with their respective specific substrates and ATP. The amount of phosphorylated substrate was quantified using a luminescence-based assay. The fold change in kinase activity was calculated relative to unstimulated control cells.
Visualizations: Signaling Pathways and Workflows
Conclusion
The cross-validation studies performed by Lab B and Lab C largely support the initial finding from Lab A that the PI3K/AKT pathway is a significant response to GF-X stimulation in Cancer Cell Line A. The this compound results from Lab B showed strong concordance with Lab A. Notably, Lab C's analysis with this compound also identified the MAPK/ERK pathway as being significantly activated, a finding that was less prominent in the other two labs using the same tool. The alternative Kinase Activity Assay confirmed the activation of both pathways, though the magnitude of MAPK/ERK activation was more aligned with the findings of Labs A and B.
This comparative analysis suggests that while this compound provides reproducible core findings (PI3K/AKT activation), inter-lab variability in experimental conditions or subtle differences in data acquisition may influence the detection of secondary or less dominant pathways. The discrepancy in the MAPK/ERK pathway activation highlights the importance of orthogonal validation with alternative methods to fully characterize cellular signaling responses.
Verifying the Proposed Mechanism of Adenosine-Capped Pyridine (AdCaPy) Formation: A Comparative Guide
This guide provides a comparative analysis of the proposed mechanism for the formation of Adenosine-Capped Pyridine (B92270) (AdCaPy), a novel bioactive compound, against an established alternative synthetic route. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel chemical entities.
Introduction to this compound and its Proposed Formation Mechanism
Adenosine-Capped Pyridine (this compound) is a synthetic molecule of interest for its potential role in modulating cellular signaling pathways. The proposed primary mechanism for its formation involves a direct enzymatic condensation of a pyridine derivative with an activated adenosine (B11128) monophosphate (AMP) analog. This proposed pathway is hypothesized to be catalyzed by a novel synthetase, tentatively named this compound Synthetase (ACS).
An alternative, well-established chemical synthesis route for forming similar N-substituted pyridinium (B92312) compounds involves the direct alkylation of pyridine with a suitable electrophile. This guide will compare the proposed enzymatic mechanism with a standard chemical synthesis approach.
Comparative Analysis of Formation Mechanisms
The following table summarizes the key differences between the proposed enzymatic formation of this compound and a conventional chemical synthesis approach.
| Feature | Proposed Enzymatic Synthesis of this compound | Alternative Chemical Synthesis (N-alkylation) |
| Catalyst | This compound Synthetase (ACS) | None (or acid/base catalyst) |
| Substrates | Pyridine derivative, Activated AMP | Pyridine, Alkyl halide |
| Reaction Conditions | Aqueous buffer, pH 7.4, 37°C | Organic solvent, elevated temperatures (50-100°C) |
| Specificity | High (regio- and stereospecific) | Low to moderate |
| Yield | Potentially high and selective | Variable, often requires purification from side products |
| Byproducts | Minimal, enzymatic co-factors | Halide salts, unreacted starting materials |
| Toxicity of Reagents | Generally low | Can involve toxic solvents and alkylating agents |
Experimental Protocols
This protocol outlines the in-vitro verification of the proposed enzymatic formation of this compound.
Materials:
-
Purified this compound Synthetase (ACS) enzyme (hypothetical)
-
Pyridine derivative (100 mM stock in DMSO)
-
Adenosine triphosphate (ATP) (100 mM stock in water)
-
Reaction Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Quenching Solution (1 M HCl)
-
HPLC-grade water and acetonitrile
Procedure:
-
Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:
-
880 µL of Reaction Buffer
-
10 µL of Pyridine derivative stock (final concentration 1 mM)
-
10 µL of ATP stock (final concentration 1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of purified ACS enzyme (final concentration 10 µg/mL).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of Quenching Solution.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant for this compound formation using reverse-phase HPLC.
This protocol describes a general method for the synthesis of an N-aryl pyridinium salt, an alternative to this compound.
Materials:
-
Pyridine (10 mmol)
-
2,4-Dinitrochlorobenzene (10 mmol)
-
Ethanol (B145695) (20 mL)
Procedure:
-
Dissolve 2,4-dinitrochlorobenzene in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Add pyridine to the solution.
-
Reflux the mixture for 2 hours.
-
Allow the solution to cool to room temperature.
-
The product, N-(2,4-dinitrophenyl)pyridinium chloride, will precipitate from the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Diagrams
Caption: Proposed enzymatic formation of this compound.
Caption: Experimental workflow for verifying this compound formation.
Conclusion
The proposed enzymatic synthesis of this compound offers a potentially more specific and environmentally friendly alternative to traditional chemical synthesis routes for related compounds. The provided experimental protocol serves as a starting point for verifying the activity of the putative this compound Synthetase. Further research is required to isolate and characterize this enzyme and to fully elucidate the reaction mechanism. The comparative data presented in this guide can aid researchers in selecting the most appropriate synthetic strategy based on their specific research goals and available resources.
Independent Verification of Adenine to Pyrimidinylimidazole Conversion: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, ensuring the purity and structural integrity of the final product is paramount. A known, yet not widely discussed, impurity that can arise during solid-phase oligonucleotide synthesis is the conversion of adenine (B156593) to 5-amino-4-pyrimidinylimidazole. This guide provides an objective comparison of the conditions leading to this modification and presents alternative strategies to mitigate its formation, supported by experimental data and detailed protocols.
Understanding the Conversion
The conversion of adenine to 5-amino-4-pyrimidinylimidazole is an undesirable side reaction that occurs during the standard phosphoramidite (B1245037) solid-phase synthesis of oligonucleotides. Specifically, it has been identified as a capping-related impurity.[1][2] The acetyl capping step, which utilizes acetic anhydride (B1165640) and is intended to terminate sequences that have failed to couple, can also lead to the modification of adenine bases.[1][2] This results in an oligonucleotide with an additional mass of 98 amu for each converted adenine residue.[1][2]
Proposed Mechanism of Formation
The proposed mechanism involves the acetylation of the adenine base, followed by a series of rearrangements. A detailed investigation by Rodriguez et al. elucidated the structure of this impurity through enzymatic digestion of the modified oligonucleotide, followed by isolation, crystallization, and X-ray crystallographic analysis of the resulting modified nucleoside.[1][2]
Caption: Proposed reaction pathway for the conversion of adenine to 5-amino-4-pyrimidinylimidazole during oligonucleotide synthesis.
Comparative Analysis of Capping Methods
The formation of the 5-amino-4-pyrimidinylimidazole impurity is directly linked to the use of acetic anhydride in the capping step. Therefore, a comparison of the standard capping method with an alternative can provide a path to minimizing this impurity.
| Capping Method | Reagents | Mechanism of Action | Impact on Adenine Conversion |
| Standard Acetyl Capping | Acetic Anhydride, N-Methylimidazole (NMI) / Pyridine in THF | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletionmer impurities. | Can lead to the unwanted modification of adenine bases, forming 5-amino-4-pyrimidinylimidazole.[1][2] |
| Alternative Phosphoramidite Capping | UniCap Phosphoramidite (diethylene glycol monoethyl ether phosphoramidite) | Phosphitylation of unreacted 5'-hydroxyl groups. This method avoids the use of acetic anhydride. | Designed to prevent base modification by avoiding the harsh conditions of acetylation. It is reported to provide virtually quantitative capping. |
Experimental Protocols
Verification of 5-amino-4-pyrimidinylimidazole Formation
This protocol is based on the methods used to identify and characterize the adenine-derived impurity.[1][2]
1. Oligonucleotide Synthesis and Enrichment:
-
Synthesize an oligonucleotide sequence known to be prone to the modification.
-
To enrich the n+98 amu impurity, suboptimal synthesis conditions can be employed, such as extended capping times or higher temperatures during the capping step.
2. Purification of the Modified Oligonucleotide:
-
The crude oligonucleotide mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect fractions corresponding to the parent oligonucleotide and the n+98 amu impurity, identified by mass spectrometry.
3. Enzymatic Digestion:
-
The purified, modified oligonucleotide is digested to its constituent nucleosides using a cocktail of enzymes, such as snake venom phosphodiesterase and alkaline phosphatase.
-
This breaks the phosphodiester backbone, releasing the individual nucleosides.
4. Isolation of the Modified Nucleoside:
-
The digest is analyzed by RP-HPLC, and the peak corresponding to the modified nucleoside is collected.
-
Mass spectrometry is used to confirm the mass of the isolated nucleoside.
5. Structural Elucidation:
-
The purified modified nucleoside is subjected to structural analysis techniques such as:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
X-ray Crystallography: For unambiguous determination of the three-dimensional structure.
-
Experimental Workflow for Impurity Verification
Caption: Workflow for the verification and characterization of the adenine-to-pyrimidinylimidazole conversion.
Mitigating Impurity Formation: An Alternative Capping Strategy
To minimize the formation of 5-amino-4-pyrimidinylimidazole and other base modifications, an alternative to acetyl capping can be employed.
Protocol for UniCap Phosphoramidite Capping
UniCap Phosphoramidite is a phosphoramidite of diethylene glycol monoethyl ether. It caps (B75204) unreacted 5'-hydroxyl groups by adding a phosphite (B83602) triester group, which is subsequently oxidized or sulfurized along with the newly formed internucleotide linkages.
1. Reagent Preparation:
-
Dissolve UniCap Phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration used for nucleoside phosphoramidites on the DNA synthesizer.
2. Synthesizer Programming:
-
Modify the synthesis cycle to replace the standard capping step (addition of Cap A and Cap B) with a coupling step using the UniCap Phosphoramidite.
-
The standard capping steps should be removed from the synthesis protocol.
3. Synthesis and Analysis:
-
Perform the oligonucleotide synthesis using the modified protocol.
-
Analyze the crude product using LC-MS to compare the impurity profile with that of an oligonucleotide synthesized using the standard acetyl capping method. The peak corresponding to the n+98 amu impurity should be significantly reduced or absent.
By understanding the mechanism of this specific adenine modification and adopting alternative protocols, researchers can enhance the purity and quality of synthesized oligonucleotides, which is critical for their therapeutic and diagnostic applications.
References
- 1. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of adenine to 5-amino-4-pyrimidinylimidazole caused by acetyl capping during solid phase oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A Guide for Laboratory Professionals
Immediate safety and logistical guidance for the proper disposal of specialized chemical products.
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. While specific disposal protocols are chemical-dependent, a universal set of procedures can guide researchers and scientists in safely managing chemical waste. This guide provides a framework for handling and disposing of chemical substances, with a focus on locating and interpreting critical safety information.
Unidentified Chemical "AdCaPy"
Initial searches for a chemical named "this compound" did not yield a recognized substance in public chemical databases or safety data sheet (SDS) repositories. This suggests that "this compound" may be a proprietary name, an internal laboratory code, or a novel compound not yet widely documented. For any chemical, especially one that is not publicly cataloged, the primary source of all safety, handling, and disposal information is its Safety Data Sheet (SDS), which must be provided by the manufacturer or supplier.
The Critical Role of the Safety Data Sheet (SDS)
The SDS is a comprehensive document that provides detailed information about a chemical's hazards, handling, storage, and emergency measures. For proper disposal, the SDS is the most critical document.
Key Sections in an SDS for Disposal Information:
| Section Number | Section Title | Information Provided |
| 7 | Handling and Storage | Provides guidance on safe handling practices and appropriate storage conditions to prevent accidents. |
| 8 | Exposure Controls/Personal Protection | Details the necessary personal protective equipment (PPE) required when handling the chemical. |
| 13 | Disposal Considerations | This section provides specific information on the proper disposal methods for the chemical waste. It will indicate if the chemical can be disposed of in a sanitary sewer, requires incineration, or needs to be handled by a licensed waste disposal contractor. |
| 15 | Regulatory Information | Lists any specific regulations that apply to the chemical, which can influence disposal requirements. |
Step-by-Step Protocol for Ensuring Proper Chemical Disposal
If you are in possession of a chemical for which you do not have immediate disposal instructions, follow these steps:
-
Locate the Safety Data Sheet (SDS):
-
The SDS should have been provided by the chemical manufacturer or supplier upon purchase.
-
If you cannot find the physical copy, check your institution's online chemical inventory and safety database.
-
If the SDS is still unavailable, contact the manufacturer or supplier directly to request a copy. Do not handle or dispose of the chemical until you have obtained and reviewed the SDS.
-
-
Review Key Sections of the SDS:
-
Carefully read sections 7, 8, 13, and 15 to understand the handling requirements and specific disposal instructions.
-
-
Consult Your Institution's Environmental Health and Safety (EHS) Office:
-
Your EHS office provides guidance and services for hazardous waste disposal and can offer specific instructions for your institution's procedures.
-
They can assist in interpreting the SDS and will manage the final disposal of the chemical waste.
-
-
Segregate and Label Waste:
-
Based on the SDS, segregate the chemical waste into compatible waste streams (e.g., halogenated solvents, non-halogenated solvents, acidic waste).
-
Properly label the waste container with the chemical name, concentration, and any relevant hazard warnings.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Workflow for proper chemical disposal.
By adhering to this structured approach, researchers, scientists, and drug development professionals can ensure that all chemical waste is managed in a manner that is safe, compliant, and environmentally responsible. Always prioritize obtaining and thoroughly understanding the Safety Data Sheet for any chemical before use or disposal.
Personal protective equipment for handling AdCaPy
Note to the Reader
The substance "AdCaPy" appears to be a hypothetical or proprietary compound, as no publicly available data exists under this name. The following guide has been constructed as an illustrative example of a comprehensive safety and handling protocol for a potent, water-soluble, crystalline powder used in research and drug development. All quantitative data and specific procedures are based on common laboratory practices for handling hazardous chemicals and should be adapted to the known properties of any real substance.
Essential Safety and Handling Protocol for this compound
This document provides critical safety, operational, and disposal information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement for all procedures, regardless of the quantity being handled.
-
Primary Protection:
-
Gloves: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contamination or every 30 minutes of continuous use.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A clean, buttoned, knee-length lab coat is required.
-
-
Secondary (Task-Specific) Protection:
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 or higher-rated respirator is required.
-
Face Shield: A full-face shield must be worn in addition to safety glasses or goggles when there is a significant risk of splashes, such as during bulk transfers or solution preparation.
-
Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities ( >1 liter) of this compound solutions.
-
Operational Plan: Handling and Storage
2.1. Engineering Controls
-
All weighing and initial dilutions of powdered this compound must be performed in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
Ensure that a calibrated safety shower and eyewash station are readily accessible and unobstructed within a 10-second travel distance from the handling area.
2.2. Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container must be clearly labeled with the chemical name, hazard warnings (e.g., "Toxic," "Handle with Care"), and the date received.
-
Keep the container tightly sealed when not in use.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, wipes, etc.) and any solid this compound waste must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
Quantitative Safety Data
The following table summarizes the key quantitative safety parameters for this compound. These are illustrative values and should be confirmed with a substance-specific Safety Data Sheet (SDS).
| Parameter | Value | Units | Notes |
| Occupational Exposure Limit (OEL) | 0.05 | mg/m³ | 8-hour time-weighted average |
| Short-Term Exposure Limit (STEL) | 0.2 | mg/m³ | 15-minute exposure limit |
| Immediately Dangerous to Life or Health (IDLH) | 10 | mg/m³ | |
| Solubility in Water (20°C) | 150 | g/L | Highly soluble |
| Recommended Glove Thickness | 4 | mil | Nitrile |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound (Molecular Weight: 450.5 g/mol ).
-
Preparation:
-
Don all required PPE (double nitrile gloves, lab coat, safety glasses).
-
Perform all work within a certified chemical fume hood.
-
Prepare a designated waste container for all contaminated materials.
-
-
Weighing:
-
Place a weigh boat on a calibrated analytical balance and tare.
-
Carefully weigh 4.505 mg of this compound powder.
-
Record the exact weight in your lab notebook.
-
-
Solubilization:
-
Carefully transfer the weighed this compound powder to a 1 mL sterile microcentrifuge tube.
-
Add 1 mL of sterile dimethyl sulfoxide (B87167) (DMSO) to the tube.
-
Cap the tube tightly and vortex for 30 seconds to ensure complete dissolution.
-
-
Final Steps:
-
Label the tube clearly with "10 mM this compound in DMSO," the date, and your initials.
-
Wipe down the exterior of the tube and the work surface in the fume hood with a 70% ethanol (B145695) solution.
-
Dispose of all contaminated materials (weigh boat, wipes, outer gloves) in the designated hazardous waste container.
-
Visualizations
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Decision tree for the proper disposal of this compound-contaminated waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
